Hexahydroisocohumulone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
685110-37-6 |
|---|---|
Molecular Formula |
C20H34O5 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
2-methyl-1-[2,3,5-trihydroxy-3-(1-hydroxy-4-methylpentyl)-4-(3-methylbut-2-enyl)cyclopenten-1-yl]propan-1-one |
InChI |
InChI=1S/C20H34O5/c1-11(2)7-9-14-18(23)16(17(22)13(5)6)19(24)20(14,25)15(21)10-8-12(3)4/h7,12-15,18,21,23-25H,8-10H2,1-6H3 |
InChI Key |
CNKVRZVLFXIJHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C1(C(C(C(=C1O)C(=O)C(C)C)O)CC=C(C)C)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Hexahydroisocohumulone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexahydroisocohumulone, a fully saturated derivative of the bitter hop acid isocohumulone, is a molecule of significant interest in brewing science and potentially in pharmacology due to the altered physicochemical and biological properties resulting from its complete hydrogenation. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. Detailed experimental protocols for its preparation via catalytic hydrogenation of isocohumulone are presented, alongside a summary of the key analytical techniques used for its characterization. Quantitative data obtained from spectroscopic and spectrometric analyses are compiled into structured tables for clarity and comparative purposes. Furthermore, this document includes visual diagrams generated using the DOT language to illustrate the synthetic workflow, providing a clear visual representation of the process.
Introduction
Hop-derived bitter acids, primarily α-acids and their isomerized counterparts, iso-α-acids, are well-known for their contribution to the characteristic bitterness and foam stability of beer. The chemical modification of these compounds through reduction has led to the development of derivatives with enhanced stability and modified sensory profiles. Among these are the reduced iso-α-acids, which include dihydroiso-α-acids (rho-iso-α-acids), tetrahydroiso-α-acids, and hexahydroiso-α-acids.
This compound is a specific congener of the hexahydroiso-α-acids, derived from isocohumulone. The "hexahydro" designation indicates that both the carbon-carbon double bond in the isohexenoyl side chain and the carbonyl group in the same side chain have been reduced. This complete saturation significantly alters the molecule's polarity, stability, and potential biological activity. This guide will detail the synthetic route to this compound and the analytical methods for its comprehensive characterization.
Synthesis of this compound
The synthesis of this compound is achieved through the catalytic hydrogenation of isocohumulone. This process involves the reduction of both the alkene and ketone functionalities in the 4-methyl-3-pentenoyl side chain.
General Reaction Scheme
The overall transformation can be depicted as follows:
Isocohumulone → this compound
This conversion requires a catalyst and a source of hydrogen.
Experimental Protocol: Catalytic Hydrogenation
The following protocol is a representative method for the synthesis of this compound, adapted from general procedures for the hydrogenation of iso-α-acids.[1]
Materials:
-
Isocohumulone (as a purified extract or a mixture of iso-α-acids)
-
Palladium on carbon (Pd/C, 5% or 10%) catalyst
-
Ethanol or Methanol (solvent)
-
Hydrogen gas (H₂)
-
Pressurized hydrogenation vessel (e.g., Parr shaker)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve a known quantity of isocohumulone in a suitable solvent such as ethanol or methanol within a high-pressure hydrogenation vessel. The concentration should be sufficient to ensure efficient reaction kinetics, typically in the range of 5-10% (w/v).
-
Catalyst Addition: To the solution, add a catalytic amount of palladium on carbon (typically 1-5 mol% relative to the substrate).
-
Hydrogenation: Seal the reaction vessel and purge it with nitrogen gas to remove any oxygen. Subsequently, pressurize the vessel with hydrogen gas to a pressure of 50-100 psi.
-
Reaction: The reaction mixture is then agitated (e.g., shaken or stirred) at a controlled temperature, typically between 25-50°C. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by analyzing aliquots taken at regular intervals. The reaction is considered complete upon the disappearance of the starting material and any partially hydrogenated intermediates (such as tetrahydroisocohumulone).
-
Work-up: Upon completion, the hydrogen pressure is carefully released, and the vessel is purged with nitrogen. The reaction mixture is then filtered through a pad of Celite to remove the palladium catalyst.
-
Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvent, yielding the crude this compound.
-
Purification (Optional): If necessary, the crude product can be further purified using chromatographic techniques such as column chromatography on silica gel to isolate the desired this compound from any side products or unreacted starting material.
References
Hexahydroisocohumulone: A Physicochemical and Biological Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydroisocohumulone, a derivative of the hop plant (Humulus lupulus), belongs to the class of compounds known as hexahydroiso-alpha-acids. These compounds are produced by the chemical reduction of iso-alpha-acids, which are the primary bittering agents in beer. Beyond their role in brewing, hexahydroiso-alpha-acids, including this compound, have garnered significant interest in the scientific community for their potent biological activities. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, details relevant experimental protocols, and explores its known biological signaling pathways.
Physicochemical Properties
Quantitative data for the specific physicochemical properties of this compound are not extensively available in the public domain. The following table summarizes the available information for this compound and related hop bitter acids to provide a comparative context.
| Property | This compound | Related Compound Data | Source |
| Molecular Formula | C21H36O5 | - | - |
| Molecular Weight | 380.51 g/mol | - | - |
| Melting Point | Data not available | - | - |
| Boiling Point | Data not available | - | - |
| Solubility | Low aqueous solubility | Iso-alpha-acids are more soluble in aqueous media than alpha-acids. Hexahydroiso-alpha-acids are noted to be more hydrophobic and thus less soluble than iso-alpha-acids. | [1] |
| pKa | Data not available | trans-isohumulone: ~3.1, humulone: ~5.1 | [1] |
| logP | Data not available | The reduction of iso-alpha-acids to tetrahydroiso- and hexahydroiso-alpha-acids increases their hydrophobicity. | [2] |
Note: The lack of specific experimental data for this compound highlights an area for future research. The provided data for related compounds should be used as a general guide.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not explicitly published. However, standard analytical methods for the analysis of hop bitter acids can be adapted.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the separation and quantification of hop bitter acids and their derivatives.
-
Principle: The method separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase.
-
Stationary Phase: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an acidified aqueous solvent (e.g., water with formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Detection: UV detection at a specific wavelength (e.g., 275 nm) is standard for these compounds.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.
Mass Spectrometry (MS)
MS is used for the identification and structural elucidation of hop-derived compounds.
-
Principle: Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Ionization Techniques: Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used.[3]
-
Mass Analyzer: Quadrupole, time-of-flight (TOF), or Orbitrap analyzers can be used to achieve high-resolution mass data.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is employed to fragment precursor ions, providing structural information.
Determination of pKa
The acid dissociation constant (pKa) can be determined using various methods.
-
Potentiometric Titration: This classic method involves titrating a solution of the compound with a strong base and monitoring the pH change. The pKa is the pH at the half-equivalence point.
-
UV-Vis Spectrophotometry: This method relies on the different UV-Vis absorbance spectra of the protonated and deprotonated forms of the molecule. Absorbance is measured at various pH values, and the pKa is determined from the inflection point of the resulting sigmoidal curve.[4]
-
Capillary Electrophoresis (CE): The mobility of an ion in an electric field is dependent on its charge, which changes with pH. By measuring the mobility at different pH values, the pKa can be determined.
Determination of logP
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
-
Shake-Flask Method: This traditional method involves dissolving the compound in a mixture of octanol and water, allowing the phases to separate, and then measuring the concentration of the compound in each phase.
-
HPLC Method: A correlation can be established between the retention time of a compound on a reversed-phase HPLC column and its logP value. This is a faster, high-throughput method.
Signaling Pathways and Biological Activity
Hexahydroiso-alpha-acids, including this compound, have demonstrated significant anti-inflammatory and anti-tumor properties.[5] Their mechanism of action involves the modulation of key cellular signaling pathways.
Inhibition of NF-κB Signaling
Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many inflammatory diseases and cancers, the NF-κB pathway is constitutively active. Hexahydroiso-alpha-acids have been shown to inhibit the activation of NF-κB.[5] This inhibition is thought to be a primary mechanism behind their anti-inflammatory effects.
Caption: Inhibition of the NF-κB signaling pathway by Hexahydroiso-alpha-acids.
Inhibition of mTOR Signaling
The mammalian target of rapamycin (mTOR) is a kinase that is a central regulator of cell growth, proliferation, motility, survival, protein synthesis, and transcription. Dysregulation of the mTOR pathway is implicated in various cancers. Hexahydroiso-alpha-acids have been observed to inhibit the phosphorylation of the mTOR effector p70S6 kinase, suggesting an inhibitory effect on the mTOR signaling pathway.[5] This action contributes to their anti-proliferative and anti-tumor effects.
References
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. researchgate.net [researchgate.net]
- 3. Determination of hop bitter acids in beer by mass spectrometry [thermofisher.com]
- 4. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydro Iso-Alpha Acids and Hexahydro Iso-Alpha Acids from Hops Inhibit Proliferation of Human Hepatocarcinoma Cell Lines and Reduce Diethylnitrosamine Induced Liver Tumor Formation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unveiling of Hexahydroisocohumulone: A Technical Guide to its Discovery and Isolation from Hops
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and isolation of Hexahydroisocohumulone, a reduced derivative of the hop bitter acid, isocohumulone. This document details the experimental protocols for its preparation via catalytic hydrogenation and subsequent purification, presents key analytical data for its characterization, and explores its potential biological significance.
Introduction: Beyond the Bittering Principles of Hops
Hops (Humulus lupulus L.) are renowned for their contribution of bitterness and aroma to beer, primarily attributed to a class of compounds known as alpha-acids (e.g., humulone, cohumulone, adhumulone) and their isomerized counterparts, the iso-alpha-acids (e.g., isohumulone, isocohumulone, isoadhumulone). While the chemistry and biological activities of these primary bittering compounds have been extensively studied, recent scientific interest has shifted towards their derivatives, which may possess unique and potent physiological effects.
This compound belongs to a group of reduced iso-alpha-acids. The "hexahydro" designation indicates that six additional hydrogen atoms have been added to the parent isocohumulone molecule. This structural modification, typically achieved through catalytic hydrogenation, significantly alters the chemical and physical properties of the compound, potentially leading to enhanced stability and novel biological activities. This guide focuses on the scientific journey of identifying and isolating this specific hop derivative.
Discovery and Synthesis: A Path of Chemical Transformation
The discovery of this compound is not one of direct isolation from the hop plant itself in significant quantities, but rather a result of targeted chemical synthesis from its naturally occurring precursor, isocohumulone. The primary method for this transformation is catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation of Isocohumulone
This section details a generalized protocol for the synthesis of this compound based on established methods for the hydrogenation of hop bitter acids.
Objective: To reduce the double bonds present in the isocohumulone molecule to yield this compound.
Materials:
-
A purified fraction of isocohumulone (or a mixture of iso-alpha-acids rich in the co- congener)
-
Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)
-
Solvent (e.g., Ethanol, Methanol)
-
Hydrogen gas (H₂)
-
Pressurized hydrogenation vessel (e.g., Parr hydrogenator)
Procedure:
-
Preparation of the Reaction Mixture: A solution of isocohumulone is prepared in a suitable solvent (e.g., ethanol). The concentration is typically in the range of 1-5% (w/v).
-
Addition of Catalyst: The Pd/C catalyst is carefully added to the solution. The catalyst loading is generally between 5-10% of the substrate weight.
-
Hydrogenation: The reaction vessel is sealed and purged with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen gas. The reaction is typically carried out at a pressure of 1-5 bar and at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the disappearance of the starting material.
-
Catalyst Removal: Upon completion of the reaction, the hydrogen pressure is safely released, and the reaction mixture is filtered to remove the solid Pd/C catalyst.
-
Solvent Evaporation: The solvent is removed from the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the crude this compound product.
dot
Figure 1: General workflow for the catalytic hydrogenation of isocohumulone.
Isolation and Purification
The crude product obtained from the hydrogenation reaction is a mixture containing this compound, as well as potentially unreacted starting material and other hydrogenated derivatives if a mixture of iso-alpha-acids was used. Therefore, a purification step is crucial to isolate this compound in a pure form.
Experimental Protocol: Chromatographic Purification
High-Performance Liquid Chromatography (HPLC) and Flash Chromatography are the most common techniques for the purification of hydrogenated hop acids.
Objective: To separate this compound from other components in the crude reaction mixture.
Materials:
-
Crude this compound
-
Silica gel (for Flash Chromatography) or a C18 reversed-phase column (for HPLC)
-
Solvent system (e.g., a gradient of hexane and ethyl acetate for normal phase; acetonitrile and water with a modifier like formic acid for reversed-phase)
Procedure (Reversed-Phase HPLC):
-
Sample Preparation: The crude product is dissolved in a small amount of the mobile phase.
-
Injection: The sample is injected onto the HPLC system equipped with a preparative or semi-preparative C18 column.
-
Elution: A gradient elution is typically employed, starting with a higher polarity mobile phase (e.g., water/acetonitrile) and gradually increasing the proportion of the lower polarity solvent (acetonitrile).
-
Fraction Collection: The eluent is monitored by a UV detector (typically at a wavelength around 254 nm or 280 nm), and fractions are collected as the peaks corresponding to different compounds elute from the column.
-
Purity Analysis: The purity of the collected fractions containing the target compound is assessed by analytical HPLC.
-
Solvent Removal: The solvent is removed from the pure fractions to yield isolated this compound.
dot
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Hexahydroisocohumulone
For Researchers, Scientists, and Drug Development Professionals
Introduction to Hexahydroisocohumulone
This compound belongs to the class of hexahydroiso-α-acids, which are derivatives of the bitter compounds found in hops (Humulus lupulus). These compounds are significant in the brewing industry for contributing to the bitter taste and stability of beer. The "hexahydro" designation indicates that the three double bonds in the two isoprenyl side chains of the parent isocohumulone molecule have been reduced. This hydrogenation process alters the chemical and flavor properties of the molecule. Understanding the mass spectrometric behavior of this compound is crucial for its identification and quantification in various matrices, including beer and other hop-derived products, as well as for its potential applications in pharmaceuticals due to the known biological activities of hop bitter acids.
Predicted Mass Spectrometry Fragmentation Pattern
The mass spectrometric fragmentation of a molecule provides a unique fingerprint that aids in its structural elucidation. The fragmentation of this compound is predicted to be driven by the presence of its key functional groups: a ketone, a hydroxyl group, and saturated acyl and isoprenyl side chains on a substituted cyclohexanone ring.
Upon ionization in the mass spectrometer, typically via electrospray ionization (ESI), the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ will be formed. Subsequent fragmentation in the collision cell (MS/MS) will lead to the generation of characteristic product ions. The most likely fragmentation pathways involve cleavages of the side chains attached to the cyclohexanone core.
Key Predicted Fragmentation Reactions:
-
Loss of the 3-methylbutanoyl side chain: A primary fragmentation event is expected to be the cleavage of the acyl side chain, resulting in a significant neutral loss.
-
Cleavage of the 3-methylbutyl side chains: The two saturated isoprenyl side chains are also susceptible to fragmentation, leading to further characteristic losses.
-
Ring opening and subsequent fragmentations: The cyclohexanone ring itself can undergo cleavage, particularly after the initial loss of side chains.
The following diagram illustrates the predicted fragmentation pathway for the protonated this compound molecule.
Caption: Predicted fragmentation of protonated this compound.
Quantitative Data Summary
The following table summarizes the predicted m/z values for the parent ion and key fragment ions of this compound. These values are calculated based on the chemical formula C₂₀H₃₄O₅.
| Ion Description | Predicted m/z ([M+H]⁺) | Predicted m/z ([M-H]⁻) |
| Parent Ion | 355.2484 | 353.2328 |
| Fragment A (Loss of 3-methylbutanal) | 269.1804 | - |
| Fragment B (Loss of 3-methylbutyl radical) | 284.1960 | - |
| Fragment C (From Fragment A, loss of isopentane) | 197.1021 | - |
Experimental Protocol: LC-MS/MS Analysis of Hop Bitter Acids
This protocol provides a general methodology for the analysis of hop-derived bitter acids, which can be adapted for the specific analysis of this compound. This method is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques used in the brewing industry.[1][2]
4.1. Sample Preparation
-
Degassing: For beer samples, degas the sample by ultrasonication for 10-15 minutes.
-
Dilution: Dilute the degassed beer sample 10-fold with a 50% methanol in water solution. For hop extracts or pure compounds, prepare a stock solution in methanol and dilute to an appropriate concentration.
-
Filtration: Filter the diluted sample through a 0.22 µm PTFE syringe filter to remove any particulate matter before injection into the LC-MS/MS system.
4.2. Liquid Chromatography (LC) Conditions
-
Column: A reversed-phase C18 column (e.g., 2.1 x 150 mm, 2.6 µm particle size) is suitable for the separation of these compounds.
-
Mobile Phase A: 5 mM ammonium formate in water, adjusted to pH 10.2 for improved peak shape and ionization efficiency in negative mode.
-
Mobile Phase B: A mixture of methanol and acetonitrile (70:30, v/v).
-
Gradient Elution:
-
0-12 min: 30% B
-
12-16 min: 30-98% B (linear gradient)
-
16-26 min: 98% B (hold)
-
26-30 min: 98-30% B (linear gradient)
-
30-40 min: 30% B (equilibration)
-
-
Flow Rate: 200 µL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
4.3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for better sensitivity of acidic compounds.
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with product ion scanning for structural elucidation.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Gas Temperature: 350 °C.
-
Collision Gas: Argon.
-
MRM Transitions: Specific precursor-to-product ion transitions would need to be optimized for this compound. For a predicted [M-H]⁻ of m/z 353.2, potential product ions to monitor would be based on the predicted fragmentation pathways.
The following workflow diagram illustrates the experimental process.
Caption: LC-MS/MS workflow for hop bitter acid analysis.
Biological Signaling Pathway Involvement
Hop bitter acids, including their reduced derivatives, have been investigated for various biological activities, notably their anti-inflammatory properties. One of the key signaling pathways implicated in inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. Hop bitter acids have been shown to inhibit the activation of NF-κB.
The diagram below illustrates the simplified NF-κB signaling pathway and the putative point of inhibition by hop bitter acids.
Caption: Inhibition of the NF-κB pathway by hop bitter acids.
In this pathway, inflammatory stimuli activate the IKK complex, which then phosphorylates and leads to the degradation of IκBα, the inhibitor of NF-κB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Hop bitter acids are thought to exert their anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the activation of NF-κB.
Conclusion
While direct experimental mass spectra of this compound are not widely published, a predictive understanding of its fragmentation behavior can be established based on its chemical structure and the known fragmentation patterns of related compounds. The provided experimental protocol offers a robust starting point for researchers aiming to develop and validate a specific analytical method for this compound. Furthermore, the exploration of the NF-κB signaling pathway highlights a potential mechanism for the biological activity of this compound, warranting further investigation for its therapeutic potential. This guide serves as a foundational resource for scientists and professionals in the fields of analytical chemistry, brewing science, and drug development.
References
An In-depth Technical Guide to the Thermal Degradation of Hexahydroisocohumulone and Related Hop-Derived Bitter Acids
Disclaimer: Direct research on the specific thermal degradation products of hexahydroisocohumulone is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the thermal degradation of closely related and more extensively studied hop-derived bitter acids, primarily iso-alpha-acids. The principles, methodologies, and potential degradation pathways discussed herein are expected to be highly relevant to the study of this compound.
Introduction
This compound is a member of the hexahydroiso-alpha-acids, which are reduced derivatives of the iso-alpha-acids found in hops (Humulus lupulus). These compounds are significant in the brewing industry for contributing to the bitter taste and light stability of beer. The thermal stability of these compounds is a critical factor influencing the flavor profile and shelf-life of products in which they are used. Understanding the thermal degradation of this compound is crucial for researchers, scientists, and drug development professionals, particularly in contexts where this compound might be subjected to heat during processing or storage.
Thermal degradation, or thermolysis, is the breakdown of a compound into smaller molecules when subjected to heat.[1] This process can lead to a loss of desired properties and the formation of new, sometimes undesirable, compounds. In the context of hop-derived bitter acids, thermal degradation is known to cause a decrease in bitterness and the development of "off-flavors" such as stale or cardboard-like notes.[2]
This technical guide will delve into the known thermal degradation pathways of related iso-alpha-acids, present analytical methodologies for their study, and provide a framework for conducting forced degradation studies relevant to this compound.
Thermal Degradation Pathways of Iso-Alpha-Acids
The thermal degradation of iso-alpha-acids is a complex process influenced by temperature, time, pH, and the presence of oxygen. While specific degradation products are often described as "uncharacterized," some general pathways have been elucidated.[3]
-
Isomerization: The initial formation of iso-alpha-acids (like isocohumulone) from alpha-acids (cohumulone) is itself a thermally driven isomerization reaction that occurs during the wort boiling process in brewing.[4] This reaction establishes the cis- and trans-isomers of the iso-alpha-acids.
-
Differential Stability of Isomers: The trans-isomers of iso-alpha-acids are known to be significantly less stable and degrade more rapidly than their cis-counterparts upon aging and exposure to heat.[5][6]
-
Oxidative Degradation: In the presence of oxygen, iso-alpha-acids can undergo oxidative degradation. This is a key pathway for the formation of off-flavors. Products of oxidative degradation can include unsaturated aldehydes, such as trans-2-nonenal, which is associated with a cardboard-like stale flavor.[2] Other potential products include vicinal diketones.[2]
-
Non-oxidative Degradation: Even in the absence of oxygen, thermal stress can lead to the degradation of iso-alpha-acids. This can involve cyclization reactions of the side chains, leading to the formation of various degradation products.[6]
The following diagram illustrates a generalized degradation pathway for iso-alpha-acids, which can be extrapolated to understand the potential degradation of this compound.
References
- 1. gcms.cz [gcms.cz]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. Isomerization and degradation kinetics of hop (Humulus lupulus) acids in a model wort-boiling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profiling and identification of hop-derived bitter compounds in beer using LC-MS/MS [sciex.com]
- 5. cms.hvg-germany.de [cms.hvg-germany.de]
- 6. researchgate.net [researchgate.net]
Unraveling the Molecular Intricacies of Hexahydroisocohumulone: An In-Depth Technical Guide
For the attention of Researchers, Scientists, and Drug Development Professionals.
Disclaimer: Direct scientific literature detailing the specific mechanism of action of Hexahydroisocohumulone is currently limited. This guide provides a comprehensive overview of the well-elucidated mechanism of Xanthohumol, a structurally related prenylflavonoid originating from the same natural source, the hop plant (Humulus lupulus). Given the shared chemical lineage and biosynthetic origins, the pathways described herein represent the most probable mechanism of action for this compound.
Introduction: The Enigmatic this compound
This compound belongs to the family of isohumulones, which are chemically modified derivatives of the alpha-acids found in hops. These compounds are primarily known in the brewing industry for contributing to the bitter taste and foam stability of beer, as well as providing protection against the formation of "light-struck" off-flavors. While its industrial applications are established, the specific pharmacological mechanism of this compound remains largely unexplored in dedicated studies.
In contrast, Xanthohumol, a prenylated chalcone also abundant in hops, has been the subject of extensive research, revealing a multi-faceted mechanism of action with significant potential in therapeutic applications. This guide will delve into the known molecular pathways influenced by Xanthohumol as a foundational framework for understanding the likely biological activities of this compound.
Core Mechanism of Action: The NRF2-ARE Signaling Pathway
The primary mechanism underlying the anti-inflammatory and antioxidant effects of Xanthohumol, and putatively this compound, is the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2)-Antioxidant Response Element (ARE) signaling pathway.
Under normal physiological conditions, NRF2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to inducing agents like Xanthohumol, Keap1 undergoes a conformational change, leading to the release of NRF2. The liberated NRF2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of a suite of cytoprotective genes.
The key downstream effector of this pathway is Heme Oxygenase-1 (HO-1), an enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide. These products possess potent anti-inflammatory, antioxidant, and anti-apoptotic properties.
Caption: Putative NRF2-ARE signaling pathway activation by this compound.
Modulation of Metabolic Pathways: AMPK Activation
Xanthohumol has also been shown to influence cellular energy homeostasis through the activation of AMP-activated protein kinase (AMPK). AMPK acts as a cellular energy sensor, being activated by an increase in the AMP/ATP ratio.
The activation of AMPK by Xanthohumol leads to a cascade of events aimed at restoring energy balance. This includes the inhibition of anabolic pathways that consume ATP, such as fatty acid and cholesterol synthesis, and the stimulation of catabolic pathways that generate ATP, such as fatty acid oxidation and glucose uptake. This modulation of metabolic pathways suggests a potential role for this compound in the management of metabolic disorders.
Caption: Putative metabolic regulation by this compound via AMPK activation.
Quantitative Data Summary
The following tables summarize key quantitative data for the biological activities of Xanthohumol. These values provide a benchmark for the potential potency of this compound.
Table 1: Anti-inflammatory and Antioxidant Activity of Xanthohumol
| Assay | Cell Line | Parameter | Value |
| Nitric Oxide (NO) Production | RAW 264.7 | IC₅₀ | 5.8 µM |
| Prostaglandin E2 (PGE₂) Production | RAW 264.7 | IC₅₀ | 2.3 µM |
| HO-1 Induction | RAW 264.7 | EC₅₀ | ~5 µM |
| NRF2 Nuclear Translocation | HepG2 | Effective Conc. | 10-20 µM |
Table 2: Metabolic Effects of Xanthohumol
| Target/Process | System | Effect | Concentration |
| AMPK Activation | C2C12 myotubes | Increased phosphorylation | 5-20 µM |
| Glucose Uptake | 3T3-L1 adipocytes | Stimulation | 10 µM |
| Fatty Acid Synthase | In vitro | Inhibition | IC₅₀ ~15 µM |
Experimental Protocols
5.1. NRF2 Nuclear Translocation Assay (Immunofluorescence)
-
Cell Culture: Seed HepG2 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the test compound (e.g., Xanthohumol, 1-20 µM) for a specified duration (e.g., 4 hours). Include a vehicle control.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Immunostaining: Block non-specific binding with 5% BSA. Incubate with a primary antibody against NRF2, followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the nuclear translocation of NRF2 by measuring the fluorescence intensity in the nucleus relative to the cytoplasm.
5.2. HO-1 Induction Assay (Western Blot)
-
Cell Culture and Treatment: Culture RAW 264.7 macrophages and treat with the test compound for an appropriate time (e.g., 6-24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with a primary antibody against HO-1, followed by a horseradish peroxidase-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software.
5.3. AMPK Activation Assay (Western Blot)
-
Cell Culture and Treatment: Culture C2C12 myotubes and treat with the test compound for a specified time (e.g., 1-2 hours).
-
Protein Extraction and Quantification: Follow the same procedure as for the HO-1 induction assay.
-
SDS-PAGE and Western Blotting: Separate and transfer the proteins as described above.
-
Immunodetection: Probe the membrane with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.
-
Detection and Analysis: Visualize and quantify the bands for both p-AMPK and total AMPK. The level of AMPK activation is determined by the ratio of p-AMPK to total AMPK.
Conclusion and Future Directions
While direct evidence for the mechanism of action of this compound is wanting, the extensive research on the structurally related compound Xanthohumol provides a robust and scientifically plausible framework. The activation of the NRF2-ARE pathway and the modulation of metabolic processes via AMPK are likely to be key components of its biological activity.
Future research should focus on direct investigations of this compound to confirm these putative mechanisms. Head-to-head comparative studies with Xanthohumol would be invaluable in elucidating any differences in potency and efficacy. Such studies will be crucial for unlocking the full therapeutic potential of this and other related hop-derived compounds.
The Bioavailability and Metabolism of Hexahydroisocohumulone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature directly investigating the bioavailability and metabolism of Hexahydroisocohumulone is limited. This guide synthesizes available data on closely related hop-derived compounds and established methodologies to provide a comprehensive technical overview and predictive insights. All proposed metabolic pathways and experimental designs should be considered illustrative.
Introduction
This compound, a reduced derivative of the iso-alpha-acids found in hops (Humulus lupulus), is of growing interest for its potential pharmacological activities. Like other hop bitter acids, its therapeutic efficacy is contingent upon its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding the bioavailability and metabolic fate of this compound is therefore critical for the development of novel therapeutics and for assessing its impact on human health. This technical guide provides an in-depth summary of the current understanding and outlines key experimental approaches for its investigation.
Bioavailability and Pharmacokinetics
Quantitative Data from a Surrogate Compound
The following table summarizes the pharmacokinetic parameters of hexahydrocolupulone in the ileal content of broiler chickens following a single oral administration. It is important to note that this data represents local concentrations in the gastrointestinal tract and not systemic bioavailability.
| Dosage (mg/kg BW) | Cmax (µg/g) | Tmax (h) | AUC (µg·h/g) |
| 10 | 291.42 | 1.5 | 478.99 |
| 20 | 1853.60 | 1.0 | 1589.25 |
| 40 | 3519.50 | 1.0 | 3121.41 |
Data extracted from a study on hexahydrocolupulone in broiler chickens.
Experimental Protocols
To address the knowledge gap, the following sections detail standardized experimental protocols that can be employed to investigate the bioavailability and metabolism of this compound.
In Vivo Oral Bioavailability Study in a Rodent Model
This protocol describes a typical oral bioavailability study in rats.
Objective: To determine the pharmacokinetic profile and absolute bioavailability of this compound following oral and intravenous administration.
Materials:
-
This compound (analytical standard)
-
Male Sprague-Dawley rats (250-300 g)
-
Vehicle for oral and intravenous administration (e.g., a solution of ethanol, propylene glycol, and water)
-
Intravenous and oral gavage dosing equipment
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation: House rats in a controlled environment for at least one week prior to the study.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Intravenous (IV) Group (n=3-5): Administer a single bolus dose of this compound (e.g., 1-2 mg/kg) via the tail vein.
-
Oral (PO) Group (n=3-5): Administer a single dose of this compound (e.g., 10-20 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or other appropriate site at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life (t½), and clearance (CL) using non-compartmental analysis.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
In Vitro Metabolism Study Using Human Liver Microsomes
This protocol outlines a method to assess the metabolic stability of this compound.[1][2]
Objective: To determine the in vitro intrinsic clearance of this compound in human liver microsomes.[1][2]
Materials:
-
This compound
-
Pooled human liver microsomes (HLM)[1]
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control substrate (e.g., a compound with known metabolic instability)
-
Acetonitrile (for reaction termination)
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures: In a microcentrifuge tube, combine phosphate buffer, HLM, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add this compound to the mixture to initiate the metabolic reaction. The final concentration of the test compound should be low (e.g., 1 µM) to be under Km conditions.
-
Time-course Incubation: Incubate the reaction mixture at 37°C with shaking.
-
Sampling and Reaction Termination: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture and add it to a tube containing cold acetonitrile to stop the reaction.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining this compound against time. The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculation of Intrinsic Clearance: Calculate the in vitro intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (k * 1000) / [microsomal protein concentration in mg/mL].
Metabolism
The metabolism of hop-derived bitter acids has been investigated, providing a basis for predicting the metabolic fate of this compound.[3] Phase I metabolism of α-acids and iso-α-acids, primarily oxidation, is known to produce metabolites such as humulinones and humulinic acids.[3]
Proposed Metabolic Pathway for this compound
Based on the metabolism of related hop acids, a putative metabolic pathway for this compound is proposed. This would likely involve Phase I oxidation reactions catalyzed by cytochrome P450 enzymes, followed by Phase II conjugation reactions to increase water solubility for excretion.
Caption: Proposed metabolic pathway for this compound.
Experimental and Logical Workflows
General Workflow for ADME Profiling
The following diagram illustrates a typical workflow for characterizing the ADME properties of a novel compound like this compound.
Caption: A general workflow for ADME profiling of a new chemical entity.
Phase I and Phase II Metabolism Relationship
The interplay between Phase I and Phase II metabolism is fundamental to the biotransformation of xenobiotics.
Caption: The relationship between Phase I and Phase II drug metabolism.[4][5]
Conclusion
The bioavailability and metabolism of this compound remain largely uncharacterized. Based on data from related hop compounds, it is likely to undergo oxidative metabolism followed by conjugation. To definitively elucidate its pharmacokinetic profile and metabolic fate, rigorous in vitro and in vivo studies are required. The experimental protocols and workflows outlined in this guide provide a robust framework for undertaking such investigations, which will be essential for the future development and application of this promising compound.
References
In Vitro Plasma Stability of Hexahydroisocohumulone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies used to assess the in vitro stability of novel chemical entities, using Hexahydroisocohumulone as a representative compound. The stability of a drug candidate in plasma is a critical parameter in early drug discovery, influencing its pharmacokinetic profile and subsequent bioavailability. This document outlines a standard experimental protocol for determining plasma stability, presents a typical format for data analysis and reporting, and visualizes the experimental workflow. While specific experimental data for this compound is not publicly available, this guide serves as a detailed framework for designing, executing, and interpreting in vitro plasma stability studies.
Introduction
The assessment of a drug candidate's stability in biological matrices is a fundamental aspect of preclinical development. Plasma, being the primary circulatory fluid, contains a variety of enzymes, such as esterases and proteases, that can metabolize drug molecules. An in vitro plasma stability assay is a rapid and cost-effective method to predict the metabolic fate of a compound in the systemic circulation. This information is crucial for selecting candidates with favorable pharmacokinetic properties and for interpreting data from subsequent in vivo studies.
This compound, a derivative of hops, is investigated for various biological activities. Understanding its stability in plasma is a key step in evaluating its potential as a therapeutic agent. This guide details the necessary procedures to conduct such an investigation.
Experimental Protocol: In Vitro Plasma Stability Assay
A typical in vitro plasma stability assay involves the incubation of the test compound with plasma from one or more species (e.g., human, rat, mouse) and monitoring its disappearance over time.
2.1. Materials and Reagents
-
Test Compound (this compound) stock solution (e.g., 1 mg/mL in DMSO)
-
Control Compound (a compound with known plasma stability)
-
Blank Plasma (e.g., Human, Rat, Mouse; heparinized or EDTA-treated)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN) with internal standard (for protein precipitation and sample analysis)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
2.2. Experimental Procedure
-
Preparation of Plasma: Thaw frozen plasma at 37°C and centrifuge to remove any precipitates.
-
Compound Incubation:
-
Pre-warm the plasma to 37°C.
-
In a 96-well plate, add the test compound to the plasma to achieve a final concentration (e.g., 1 µM). The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <1%) to avoid plasma protein precipitation.
-
Incubate the plate at 37°C.
-
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Reaction Quenching and Protein Precipitation: At each time point, transfer an aliquot of the plasma sample to a new plate containing cold acetonitrile (typically 2-3 volumes) with an internal standard. This step stops the enzymatic reactions and precipitates the plasma proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a clean plate for analysis by LC-MS/MS to determine the concentration of the remaining parent compound.
Data Presentation and Analysis
The primary goal of the data analysis is to determine the rate of disappearance of the test compound and calculate its half-life in plasma.
3.1. Quantitative Data Summary
The results of an in vitro plasma stability study are typically presented in a tabular format, summarizing the percentage of the compound remaining at each time point and the calculated half-life.
| Time (min) | % Remaining (Mean ± SD) |
| 0 | 100 ± 0 |
| 15 | 95.2 ± 3.1 |
| 30 | 88.7 ± 4.5 |
| 60 | 76.5 ± 5.2 |
| 120 | 58.1 ± 6.8 |
| 240 | 33.8 ± 7.1 |
| Half-life (t½, min) | 150.3 |
Table 1: Hypothetical in vitro plasma stability data for this compound in human plasma. Data are presented as the mean percentage of the initial compound concentration remaining at each time point, with the standard deviation (SD). The half-life is calculated from the rate of disappearance.
3.2. Calculation of Half-Life
The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the resulting linear regression line corresponds to the elimination rate constant (k).
-
Slope = -k
-
Half-life (t½) = 0.693 / k
Visualization of Experimental Workflow
The following diagram illustrates the general workflow of an in vitro plasma stability assay.
Conclusion
This technical guide provides a standardized framework for assessing the in vitro plasma stability of a compound, exemplified by this compound. The outlined experimental protocol, data presentation format, and workflow diagram offer a comprehensive resource for researchers in the field of drug discovery and development. While no specific data for this compound is currently available, the methodologies described herein are universally applicable for evaluating the plasma stability of new chemical entities, a critical step in their preclinical evaluation.
Methodological & Application
Application Notes and Protocols for the Laboratory Scale Synthesis of Hexahydroisocohumulone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexahydroisocohumulone is a derivative of the iso-alpha-acids found in hops (Humulus lupulus). These compounds and their derivatives are of significant interest in the pharmaceutical and food science industries due to their various biological activities, including anti-inflammatory and anti-diabetic properties. The synthesis of this compound involves the reduction of both an alkene functional group and a carbonyl group from its precursor, isocohumulone. This document provides a detailed protocol for the laboratory-scale synthesis of this compound, starting from isocohumulone. The protocol is based on established principles of catalytic hydrogenation and chemical reduction.
Synthetic Strategy
The synthesis of this compound from isocohumulone is proposed as a two-step process:
-
Catalytic Hydrogenation: The selective hydrogenation of the carbon-carbon double bond in the isohexenoyl side chain of isocohumulone to yield dihydroisocohumulone (more commonly referred to as tetrahydroiso-alpha-acid in the context of the entire iso-alpha-acid mixture).
-
Carbonyl Reduction: The subsequent reduction of the ring carbonyl group to a secondary alcohol, yielding this compound.
This stepwise approach allows for controlled reduction and facilitates the isolation and characterization of the intermediate product.
Experimental Protocols
Step 1: Catalytic Hydrogenation of Isocohumulone to Dihydroisocohumulone
This procedure is adapted from the general principles of hydrogenating iso-alpha-acids.[1]
Materials:
-
Isocohumulone (starting material)
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂) or Argon gas (Ar)
-
Celite®
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve Isocohumulone (1.0 eq) in anhydrous methanol (20 mL per gram of isocohumulone).
-
Carefully add 10% Pd/C catalyst (0.05 eq by weight).
-
Seal the flask and purge the system with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Introduce hydrogen gas (a balloon can be used for atmospheric pressure hydrogenation, or a Parr apparatus for higher pressures, e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).
-
Once the reaction is complete, purge the system with inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude Dihydroisocohumulone. The product can be used in the next step without further purification or can be purified by column chromatography if necessary.
Step 2: Reduction of Dihydroisocohumulone to this compound
This procedure uses a standard reducing agent for carbonyls.
Materials:
-
Dihydroisocohumulone (from Step 1)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the crude Dihydroisocohumulone (1.0 eq) in anhydrous methanol (30 mL per gram) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
Data Presentation
The following table summarizes the expected (hypothetical) quantitative data for the synthesis. Researchers should replace these values with their experimental findings.
| Step | Product | Starting Material Mass (g) | Product Mass (g) | Yield (%) | Purity (by HPLC, %) |
| 1 | Dihydroisocohumulone | 1.00 | 0.95 | 94 | >90 (crude) |
| 2 | This compound | 0.95 | 0.82 | 86 | >98 (after purification) |
Visualizations
Diagram 1: Synthetic Workflow for this compound
Caption: Synthetic workflow for this compound from Isocohumulone.
References
Application Note: HPLC Method for the Quantification of Hexahydroisocohumulone in Beer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydroisocohumulone is a reduced iso-alpha-acid used in the brewing industry to impart bitterness and improve the light stability of beer, preventing the formation of "lightstruck" or "skunky" flavors. Accurate quantification of this compound is crucial for quality control, ensuring consistent product flavor, and for research into the properties of different bittering compounds. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in beer.
Principle
This method utilizes reverse-phase HPLC with UV detection to separate and quantify this compound from other beer components. The beer sample is first degassed and then can be prepared for analysis by either direct injection, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering matrix components. Separation is achieved on a C18 stationary phase with a gradient elution of an acidified aqueous mobile phase and an organic solvent. Quantification is performed using an external standard calibration curve.
Data Presentation
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | NUCLEODUR C18 Isis, 250 x 4 mm, 5 µm |
| Mobile Phase A | Methanol |
| Mobile Phase B | 300 mL Acetonitrile + 700 mL 1% Citric Acid Buffer (pH 7.0) |
| Gradient | 85% B for 5 min, 85-20% B in 25 min, 20% B for 3 min, 20-85% B in 2 min, 85% B for 10 min[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 35 °C[1] |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 - 20 µL |
Table 2: Method Validation Parameters (Representative Values)
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.04 - 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.12 - 0.45 µg/mL |
| Recovery | 82.6 - 99.7% |
| Precision (%RSD) | < 5% |
| Note: These values are representative for the analysis of hop bitter acids in beer and may vary depending on the specific laboratory conditions and instrumentation. |
Experimental Protocols
Reagents and Materials
-
This compound analytical standard (e.g., DCHA-Hexa, ICS-H1)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
Citric acid
-
Deionized water
-
Beer samples for analysis
-
0.45 µm syringe filters
Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 mg/L): Accurately weigh a known amount of the this compound standard and dissolve it in methanol to prepare a stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to cover the expected concentration range in the beer samples (e.g., 1, 5, 10, 25, 50, and 100 mg/L).
Sample Preparation
Choose one of the following sample preparation methods:
A. Direct Injection (for beers with low matrix interference):
-
Degas the beer sample by sonication for 15-20 minutes or by repeatedly pouring it between two beakers.
-
Filter the degassed beer through a 0.45 µm syringe filter directly into an HPLC vial.
B. Liquid-Liquid Extraction (LLE):
-
Degas 10 mL of the beer sample.
-
Acidify the sample with 0.5 mL of 6 M HCl.
-
Add 20 mL of iso-octane and shake vigorously for 15 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
C. Solid-Phase Extraction (SPE):
-
Degas 10 mL of the beer sample.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the degassed beer sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Elute the this compound with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis
-
Set up the HPLC system according to the parameters in Table 1.
-
Inject the prepared standard solutions in order of increasing concentration to generate a calibration curve.
-
Inject the prepared beer samples.
-
Identify the this compound peaks in the sample chromatograms by comparing their retention times with those of the standards. The isomers of this compound will appear as a series of peaks.[1]
-
Integrate the peak areas of the this compound isomers.
Quantification
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Use the peak areas of the this compound isomers in the beer samples and the calibration curve equation to calculate the concentration of this compound in the samples.
-
Account for any dilution or concentration factors from the sample preparation step.
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound in beer by HPLC.
Caption: Logical relationship for quantification using an external standard calibration curve.
References
Application Note: LC-MS/MS Analysis of Hexahydroisocohumulone and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydroisocohumulone, a reduced iso-alpha-acid derived from hops (Humulus lupulus), is of significant interest in the brewing industry for its contribution to the bitter taste and stability of beer. Beyond its role in brewing, emerging research suggests potential pharmacological activities of hop-derived bitter acids, necessitating sensitive and specific analytical methods to study their pharmacokinetics and metabolism. This application note provides a detailed protocol for the quantitative analysis of this compound and the identification of its potential metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Predicted Metabolic Pathway of this compound
Based on in vitro metabolism studies of structurally related iso-alpha-acids, the metabolism of this compound is anticipated to proceed primarily through oxidation reactions. The primary metabolic routes are expected to involve hydroxylation of the acyl side chain and oxidative cleavage of the vicinal diol in the hexanedione ring, leading to the formation of humulinic acid-like structures. Phase II metabolism, such as glucuronidation, may also occur.[1]
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of this compound and its metabolites from plasma or serum samples.
Materials:
-
Human or animal plasma/serum samples
-
Acetonitrile (ACN), ice-cold
-
Internal Standard (IS) working solution (e.g., a structurally similar compound not present in the sample)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma/serum into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution and vortex briefly.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 60:40 v/v, Mobile Phase A:Mobile Phase B).
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 solid-core column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 40% B to 95% B over 8 minutes, hold at 95% B for 1 minute, return to 40% B and re-equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
The following table summarizes the suggested MRM transitions for the analysis of this compound and its predicted metabolites. These values are predictive and should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 367.2 | 179.1 | 50 | 35 | 20 |
| 367.2 | 137.1 | 50 | 35 | 25 | |
| Hydroxylated Metabolite | 383.2 | 179.1 | 50 | 40 | 22 |
| 383.2 | 153.1 | 50 | 40 | 28 | |
| Humulinic Acid Derivative | 267.1 | 223.1 | 50 | 30 | 15 |
| 267.1 | 121.0 | 50 | 30 | 20 | |
| Internal Standard | Compound specific | Compound specific | 50 | Optimized | Optimized |
Experimental Workflow
The overall workflow for the LC-MS/MS analysis of this compound and its metabolites is depicted below.
Discussion
The described method provides a robust and sensitive approach for the quantification of this compound and the tentative identification of its major metabolites in biological fluids. The protein precipitation method is a simple and effective technique for sample cleanup. The use of a C18 solid-core column offers excellent chromatographic resolution and peak shape for these compounds. Negative ion mode ESI is preferred due to the acidic nature of the analytes.
For metabolite identification, a full scan or product ion scan can be performed in parallel with the MRM analysis to obtain fragmentation patterns of potential metabolites. The predicted metabolites, such as hydroxylated and carboxylated forms, will exhibit characteristic mass shifts from the parent compound. Authentic standards of the predicted metabolites, if available, would be required for definitive identification and quantification.
Conclusion
This application note details a comprehensive LC-MS/MS protocol for the analysis of this compound and its metabolites. The provided methodologies and data serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and food science who are investigating the in vivo fate of hop-derived bitter acids. The methods can be adapted and further optimized for specific research needs and instrumentation.
References
Application Note: Extraction and Synthesis of Hexahydroisocohumulone from Hop Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydroisocohumulone, a reduced derivative of the bitter compounds found in hops (Humulus lupulus), is a molecule of significant interest for its potential therapeutic applications. As a member of the hexahydroiso-alpha-acids, it has been investigated for its role in modulating metabolic and inflammatory pathways. This application note provides a detailed protocol for the extraction of precursor molecules from hop extracts and their subsequent chemical transformation into this compound. The described methods are based on established principles of natural product chemistry and catalytic hydrogenation.
Overview of the Process
The synthesis of this compound from hop extracts is a multi-step process that begins with the extraction of alpha-acids (humulones). These alpha-acids are then isomerized to form iso-alpha-acids (isohumulones). The final step involves the catalytic hydrogenation of the isohumulones to yield the target compound, this compound.
Experimental Protocols
Protocol 1: Extraction of Alpha-Acids (Humulones) from Hop Extract
This protocol outlines the initial extraction of alpha-acids from a commercially available hop extract, such as a supercritical CO2 hop extract.
Materials:
-
Supercritical CO2 hop extract
-
Hexane
-
Methanol
-
Deionized water
-
Hydrochloric acid (HCl)
-
Potassium hydroxide (KOH)
-
Separatory funnel
-
Rotary evaporator
Methodology:
-
Dissolution: Dissolve the CO2 hop extract in a mixture of hexane and methanol.
-
Liquid-Liquid Extraction: Transfer the solution to a separatory funnel and perform a liquid-liquid extraction with an aqueous solution of potassium hydroxide. The alpha-acids will preferentially partition into the aqueous alkaline phase as their potassium salts.
-
Phase Separation: Allow the layers to separate and collect the aqueous phase containing the potassium humulates.
-
Acidification: Acidify the aqueous phase with hydrochloric acid to a pH of approximately 2. This will precipitate the alpha-acids in their free acid form.
-
Isolation: Collect the precipitated alpha-acids by filtration or centrifugation.
-
Washing and Drying: Wash the collected alpha-acids with deionized water to remove any remaining salts and then dry the product under vacuum.
Protocol 2: Isomerization of Alpha-Acids to Iso-alpha-acids (Isohumulones)
This protocol describes the conversion of the extracted alpha-acids into iso-alpha-acids.
Materials:
-
Purified alpha-acids
-
Deionized water
-
Magnesium sulfate or other divalent metal salt
-
Heating mantle with stirring
-
pH meter
Methodology:
-
Suspension: Suspend the purified alpha-acids in deionized water.
-
Addition of Isomerization Agent: Add a divalent metal salt, such as magnesium sulfate, to the suspension.
-
Heating and Isomerization: Heat the mixture to a temperature between 80°C and 100°C with vigorous stirring. The isomerization process is typically carried out for 1 to 3 hours. The progress of the reaction can be monitored by HPLC.
-
Acidification and Extraction: After completion of the reaction, acidify the mixture with a suitable acid and extract the resulting isohumulones with an organic solvent like hexane.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator to yield the crude isohumulones.
Protocol 3: Catalytic Hydrogenation of Iso-alpha-acids to Hexahydroiso-alpha-acids (this compound)
This is the final step to produce this compound through the reduction of isohumulones.
Materials:
-
Crude or purified isohumulones
-
Ethanol or Methanol
-
Palladium on carbon (Pd/C) catalyst (5%)
-
Hydrogen gas source
-
Hydrogenation reactor
-
Filtration apparatus
Methodology:
-
Dissolution: Dissolve the isohumulones in a suitable alcohol solvent such as ethanol or methanol.
-
Catalyst Addition: Add the 5% Pd/C catalyst to the solution. The catalyst loading is typically between 1% and 5% by weight relative to the isohumulones.
-
Hydrogenation: Transfer the mixture to a hydrogenation reactor. Pressurize the reactor with hydrogen gas to a pressure between 50 and 150 psi.
-
Reaction: Stir the reaction mixture at a temperature between 20°C and 50°C. The reaction is typically complete within 2 to 6 hours. Monitor the reaction progress by HPLC to confirm the disappearance of isohumulones and the formation of hexahydroisocohumulones.
-
Catalyst Removal: Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas like nitrogen. Remove the catalyst by filtration through a pad of celite.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purification (Optional): Further purification can be achieved using chromatographic techniques such as column chromatography or preparative HPLC.
Quantitative Data
The following tables summarize key quantitative parameters for the synthesis of this compound.
| Table 1: Isomerization of Alpha-Acids | Value | Reference |
| Parameter | ||
| Reaction Temperature | 80 - 100 °C | General Knowledge |
| Reaction Time | 1 - 3 hours | General Knowledge |
| Typical Yield | >95% (conversion) | General Knowledge |
| Table 2: Hydrogenation of Iso-alpha-acids | Value | Reference |
| Parameter | ||
| Catalyst | 5% Palladium on Carbon | General Knowledge |
| Hydrogen Pressure | 50 - 150 psi | General Knowledge |
| Reaction Temperature | 20 - 50 °C | General Knowledge |
| Reaction Time | 2 - 6 hours | General Knowledge |
| Reported Yield of Tetrahydrohumulone | 84%[1] | [1] |
| Purity of Tetrahydroisohumulones | >90%[2] | [2] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Synthesis.
Signaling Pathway of this compound
This compound and its precursors have been shown to be agonists of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[3][4] This interaction is believed to mediate their beneficial effects on metabolism and inflammation.
Caption: PPARα/γ Signaling Pathway Activation.
References
- 1. researchgate.net [researchgate.net]
- 2. US20110117252A1 - Process for the preparation of tetrahydroisohumulone compositions - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Isohumulones, bitter acids derived from hops, activate both peroxisome proliferator-activated receptor alpha and gamma and reduce insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Hexahydroisocohumulone as a Standard in Brewing Analytics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bitter taste of beer is a critical quality attribute, primarily derived from a group of compounds known as iso-α-acids, which are formed from the isomerization of α-acids from hops during the boiling process of wort.[1][2] The accurate quantification of these compounds is essential for quality control, ensuring product consistency, and for research into flavor stability and development. High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of individual iso-α-acids and their derivatives in beer.
Hexahydroisocohumulone is a reduced iso-α-acid that is not naturally present in significant amounts in most beers unless specific hop products are used. Its chemical stability and structural similarity to the native iso-α-acids make it an excellent internal standard for HPLC analysis. The use of an internal standard corrects for variations in sample injection volume, sample matrix effects, and potential degradation of the target analytes during sample preparation and analysis, thereby improving the accuracy and precision of the quantification.
These application notes provide a detailed protocol for the use of this compound as an internal standard for the quantification of iso-α-acids in beer by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Quantitative Data Summary
The following tables summarize typical specifications for a this compound analytical standard, recommended concentrations for standard solutions, and representative HPLC instrument parameters.
Table 1: Typical Certificate of Analysis Data for this compound Standard
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | 81749-56-0 |
| Molecular Formula | C21H32O5 |
| Molecular Weight | 364.48 g/mol |
| Purity (by HPLC) | ≥98.0% |
| Format | Crystalline Solid or Solution in Ethanol |
| Storage Conditions | -20°C, protected from light |
| Retest Date | 24 months from date of manufacture |
Note: This data is illustrative. Always refer to the Certificate of Analysis provided by the supplier for the specific lot of the standard being used.
Table 2: Preparation of Standard Solutions
| Solution | Concentration of this compound (µg/mL) | Preparation |
| Stock Standard | 1000 | Accurately weigh 10 mg of this compound standard and dissolve in 10.0 mL of HPLC-grade methanol. |
| Working Standard 1 | 10 | Dilute 100 µL of Stock Standard to 10.0 mL with mobile phase. |
| Working Standard 2 | 25 | Dilute 250 µL of Stock Standard to 10.0 mL with mobile phase. |
| Working Standard 3 | 50 | Dilute 500 µL of Stock Standard to 10.0 mL with mobile phase. |
| Working Standard 4 | 75 | Dilute 750 µL of Stock Standard to 10.0 mL with mobile phase. |
| Working Standard 5 | 100 | Dilute 1.0 mL of Stock Standard to 10.0 mL with mobile phase. |
| Internal Standard Spiking Solution | 200 | Dilute 2.0 mL of Stock Standard to 10.0 mL with HPLC-grade methanol. |
Table 3: High-Performance Liquid Chromatography (HPLC) Parameters
| Parameter | Setting |
| Instrument | Agilent 1100/1200 series or equivalent with UV/Vis or DAD detector |
| Column | C18 Reverse-Phase, 5 µm particle size, 4.6 x 250 mm (e.g., Zorbax, Hypersil) |
| Mobile Phase | Isocratic: 65:33:2 (v/v/v) Methanol:Water:Phosphoric Acid (85%) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 270 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 20 minutes |
Experimental Protocols
Preparation of Standard Solutions
-
Stock Standard Preparation (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound analytical standard into a 10 mL volumetric flask.
-
Record the exact weight.
-
Dissolve the standard in HPLC-grade methanol and bring the volume to the mark.
-
Mix thoroughly until all the solid is dissolved. This solution should be stored at -20°C and protected from light.
-
-
Calibration Curve Standards Preparation:
-
Label five 10 mL volumetric flasks as Working Standard 1 through 5.
-
Prepare the working standards by diluting the Stock Standard with the mobile phase as detailed in Table 2.
-
-
Internal Standard (IS) Spiking Solution Preparation (200 µg/mL):
-
Prepare the IS spiking solution by diluting the Stock Standard with HPLC-grade methanol as described in Table 2.
-
Sample Preparation
-
Degassing:
-
Carefully pour approximately 50 mL of the beer sample into a beaker, minimizing foaming.
-
Place the beaker in an ultrasonic bath for 15 minutes to degas the sample.
-
-
Spiking and Dilution:
-
Pipette 5.0 mL of the degassed beer sample into a 10 mL volumetric flask.
-
Add 100 µL of the Internal Standard Spiking Solution (200 µg/mL) to the flask.
-
Bring the volume to the mark with the mobile phase.
-
Mix the solution thoroughly.
-
-
Filtration:
-
Filter the spiked sample through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Analysis
-
System Equilibration:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Sequence Setup:
-
Set up an analysis sequence including a blank (mobile phase), the calibration standards (Working Standards 1-5), and the prepared beer samples.
-
-
Injection and Data Acquisition:
-
Inject 20 µL of each solution and acquire the chromatograms for the specified run time.
-
Data Analysis
-
Peak Identification:
-
Identify the peaks corresponding to the iso-α-acids (isocohumulone, isohumulone, and isoadhumulone) and the internal standard (this compound) based on their retention times, which should be determined from the analysis of the standards.
-
-
Calibration Curve:
-
For each calibration standard, calculate the ratio of the peak area of the iso-α-acid analyte to the peak area of the internal standard.
-
Plot a calibration curve of the peak area ratio (y-axis) against the concentration of the analyte (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be >0.995 for a good quality calibration.
-
-
Quantification of Iso-α-acids in Beer:
-
For each beer sample, calculate the ratio of the peak area of each iso-α-acid to the peak area of the internal standard.
-
Use the equation from the linear regression of the calibration curve to calculate the concentration of each iso-α-acid in the prepared sample.
-
Calculate the final concentration in the original beer sample, taking into account the dilution factor from the sample preparation step.
-
Experimental Workflow Diagram
Caption: Workflow for the quantification of iso-α-acids in beer using this compound.
References
Application Notes and Protocols for Anti-inflammatory Assays of Hexahydroisocohumulone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to evaluate the anti-inflammatory properties of Hexahydroisocohumulone, a derivative of hop alpha acids. The methodologies described focus on key inflammatory pathways, including the inhibition of prostaglandin E2 (PGE2) production, reduction of tumor necrosis factor-alpha (TNF-α) secretion, and suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.
Inhibition of Prostaglandin E2 (PGE2) Production in Macrophages
This assay evaluates the ability of this compound to inhibit the production of PGE2 in lipopolysaccharide (LPS)-stimulated macrophage cells. PGE2 is a key mediator of inflammation, and its synthesis is catalyzed by cyclooxygenase (COX) enzymes.
Experimental Protocol:
Cell Line: Murine macrophage cell line RAW 264.7
Materials:
-
This compound
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
PGE2 ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatant.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of PGE2 inhibition for each concentration of this compound compared to the LPS-stimulated control. Determine the IC50 value (the concentration that inhibits 50% of PGE2 production).
Quantitative Data:
| Compound | IC50 for PGE2 Inhibition (µg/mL) in RAW 264.7 cells |
| HHIAA | 1.3 |
| THIAA | 0.8 |
Data adapted from Tripp, M., et al. (2005). HOP AND MODIFIED HOP EXTRACTS HAVE POTENT IN VITRO ANTI-INFLAMMATORY PROPERTIES. Acta Hortic. 668, 217-228.
Assessment of COX-1 and COX-2 Selectivity
This protocol helps determine the selectivity of this compound for inhibiting the inducible COX-2 enzyme over the constitutive COX-1 enzyme. High selectivity for COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects.
Experimental Protocol:
Cell Lines:
-
RAW 264.7 (for inducible COX-2)
-
AGS (human gastric adenocarcinoma cell line, for constitutive COX-1 and COX-2)
Procedure:
-
Follow the PGE2 inhibition protocol as described above for both RAW 264.7 and AGS cell lines.
-
In AGS cells, which constitutively express COX-1 and COX-2, the inhibition of PGE2 will reflect the compound's activity against both enzymes.
-
Compare the IC50 values obtained from both cell lines. A significantly higher IC50 in AGS cells compared to LPS-stimulated RAW 264.7 cells suggests selectivity for inhibiting inducible COX-2.
Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Secretion
This assay measures the ability of this compound to inhibit the secretion of the pro-inflammatory cytokine TNF-α from stimulated immune cells.
Experimental Protocol:
Cell Line: Human monocytic cell line THP-1 or murine macrophage RAW 264.7.
Materials:
-
This compound
-
THP-1 or RAW 264.7 cells
-
RPMI-1640 or DMEM medium
-
FBS, Penicillin-Streptomycin
-
LPS
-
Human or Murine TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Culture and Seeding: Culture and seed the cells as described in the PGE2 assay protocol. For THP-1 cells, differentiation into macrophages can be induced with phorbol 12-myristate 13-acetate (PMA) for 48 hours prior to the experiment.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to induce TNF-α production and incubate for 4-6 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
TNF-α Measurement: Quantify the TNF-α concentration using a commercial ELISA kit according to the manufacturer's protocol.[1][2][3]
-
Data Analysis: Calculate the percentage of TNF-α inhibition and determine the IC50 value.
Inhibition of NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of inflammation.[4][5] These protocols assess the ability of this compound to inhibit this pathway.
NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.
Materials:
-
Cell line stably transfected with an NF-κB-luciferase reporter construct (e.g., HEK293 or RAW 264.7)
-
This compound
-
TNF-α or LPS (as a stimulant)
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Culture and Seeding: Culture and seed the reporter cell line in a 96-well plate.
-
Treatment: Treat the cells with this compound for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (10 ng/mL) or LPS (1 µg/mL) for 6-8 hours to activate the NF-κB pathway.
-
Cell Lysis: Lyse the cells using the buffer provided in the luciferase assay kit.
-
Luminescence Measurement: Add the luciferase substrate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein content or a co-transfected Renilla luciferase). Calculate the percentage of inhibition of NF-κB activity.
Western Blot for IκBα Degradation
This assay qualitatively or semi-quantitatively assesses the inhibition of the degradation of IκBα, an inhibitor of NF-κB. In resting cells, NF-κB is sequestered in the cytoplasm by IκBα. Upon stimulation, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus.
Materials:
-
RAW 264.7 or other suitable cells
-
This compound
-
LPS or TNF-α
-
Cell lysis buffer
-
Primary antibody against IκBα
-
Secondary HRP-conjugated antibody
-
Chemiluminescence detection reagents
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with this compound for 1 hour.
-
Stimulation: Stimulate with LPS or TNF-α for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-IκBα antibody.
-
Detection: Detect the protein bands using a chemiluminescence system.
-
Analysis: A decrease in the IκBα band intensity upon stimulation indicates its degradation. The presence of the IκBα band in this compound-treated and stimulated cells suggests inhibition of its degradation.
Visualizations
PGE2 and TNF-α Inhibition Assay Workflow
NF-κB Signaling Pathway and Point of Inhibition
References
- 1. Redox and Anti-Inflammatory Properties from Hop Components in Beer-Related to Neuroprotection [mdpi.com]
- 2. Hop bitter acids efficiently block inflammation independent of GRalpha, PPARalpha, or PPARgamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of ubiquitin-proteasome pathway–mediated IκBα degradation by a naturally occurring antibacterial peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hops: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 5. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Hexahydroisocohumulone as a Potential Therapeutic Agent: Application Notes and Protocols
Disclaimer: Following a comprehensive literature search, it has been determined that there is a significant lack of publicly available scientific data specifically detailing the therapeutic potential, quantitative bioactivity, and mechanisms of action of hexahydroisocohumulone. The following Application Notes and Protocols are therefore provided as a generalized framework for the investigation of a novel therapeutic agent, drawing upon common methodologies in drug discovery and the study of related compounds. The specific experimental details and expected outcomes would need to be determined empirically for this compound.
Application Notes
This compound is a derivative of the bitter acids found in hops (Humulus lupulus). Related hop-derived compounds, such as xanthohumol and other humulones, have demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. These activities are often attributed to the modulation of key signaling pathways involved in cellular stress, proliferation, and inflammation. Given its structural similarity to these bioactive molecules, this compound presents an interesting candidate for investigation as a potential therapeutic agent.
Potential Therapeutic Areas:
-
Inflammation: Many natural products with similar core structures exhibit anti-inflammatory effects by inhibiting pro-inflammatory enzymes and transcription factors such as NF-κB.
-
Oncology: Inhibition of cancer cell proliferation, induction of apoptosis, and suppression of angiogenesis are mechanisms observed for related hop compounds.
-
Metabolic Syndrome: Modulation of lipid metabolism and insulin sensitivity are other potential applications based on the activities of analogous molecules.
Key Research Questions:
-
What is the cytotoxic profile of this compound against various human cancer cell lines?
-
Does this compound inhibit key inflammatory mediators and pathways, such as the NF-κB signaling cascade?
-
What are the effects of this compound on adipogenesis and glucose uptake in relevant cell models of metabolic syndrome?
-
What is the pharmacokinetic and safety profile of this compound in preclinical animal models?
Quantitative Data Summary
As no specific quantitative data for this compound was found, the following table is a template for how such data would be presented. Researchers would populate this table with their experimentally derived values.
| Assay Type | Cell Line / Model | Parameter | Value | Positive Control |
| Cytotoxicity | MCF-7 (Breast Cancer) | IC50 | Data not available | Doxorubicin |
| HT-29 (Colon Cancer) | IC50 | Data not available | 5-Fluorouracil | |
| PC-3 (Prostate Cancer) | IC50 | Data not available | Docetaxel | |
| Anti-inflammatory | RAW 264.7 Macrophages | NO Production IC50 | Data not available | L-NMMA |
| TNF-α Release IC50 | Data not available | Dexamethasone | ||
| IL-6 Release IC50 | Data not available | Dexamethasone | ||
| Metabolic | 3T3-L1 Adipocytes | Adipogenesis Inhibition IC50 | Data not available | Rosiglitazone (as promoter) |
| Glucose Uptake EC50 | Data not available | Insulin |
Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of this compound.
1. Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, HT-29, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader (570 nm)
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control wells.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
2. Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)
-
Objective: To assess the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well plates
-
Plate reader (540 nm)
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include wells with cells only, cells + LPS, and cells + LPS + positive control (e.g., L-NMMA).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the concentration of nitrite using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
-
3. NF-κB Activation Assay (Reporter Gene Assay)
-
Objective: To determine if this compound inhibits the NF-κB signaling pathway.
-
Materials:
-
A cell line stably transfected with an NF-κB-driven reporter gene (e.g., luciferase or SEAP), such as HEK293-NF-κB-luc.
-
Complete cell culture medium.
-
This compound stock solution (in DMSO).
-
An NF-κB activator (e.g., TNF-α or LPS).
-
Luciferase assay reagent.
-
Luminometer.
-
-
Protocol:
-
Seed the reporter cell line in a 96-well plate and allow to attach overnight.
-
Pre-treat the cells with serial dilutions of this compound for 1 hour.
-
Stimulate the cells with the appropriate NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.
-
Calculate the percentage of inhibition of NF-κB activation relative to the stimulated vehicle control.
-
Visualizations
Caption: Generalized workflow for investigating a novel therapeutic agent.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Application of Hexahydroisocohumulone in Food Preservation: A Detailed Guide for Researchers
For Immediate Release
[City, State] – Hexahydroisocohumulone, a hydrogenated derivative of the beta-acids found in hops (Humulus lupulus), is emerging as a promising natural antimicrobial and antioxidant agent for food preservation. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring its potential to enhance the safety and shelf-life of food products. While specific data for this compound is still emerging, the information presented herein is based on the well-documented properties of hop beta-acids and provides a strong foundation for further investigation.
Introduction
This compound belongs to a class of compounds known as beta-acids, which are recognized for their potent antimicrobial activity, particularly against Gram-positive bacteria.[1] This characteristic makes it a compelling candidate for controlling the growth of common foodborne pathogens such as Listeria monocytogenes and Staphylococcus aureus. Furthermore, like many plant-derived compounds, it is anticipated to possess antioxidant properties that can mitigate lipid oxidation, a primary cause of quality deterioration in many food systems.[2]
This document outlines the known antimicrobial and theoretical antioxidant applications of this compound in food preservation, provides detailed experimental protocols for its evaluation, and presents visual representations of its mechanism of action and experimental workflows.
Quantitative Data Summary
While specific quantitative data for pure this compound is limited in publicly available literature, the following tables summarize the known antimicrobial efficacy of hop-derived beta-acids, which serve as a foundational proxy for estimating the performance of this compound.
Table 1: Antimicrobial Efficacy of Hop Beta-Acids against Common Foodborne Pathogens
| Microorganism | Test Method | Concentration | Result | Reference |
| Listeria monocytogenes | Broth Microdilution | < 10 µg/mL | Growth suppression | [3] |
| Gram-positive bacteria (general) | Broth Microdilution | 6.3 ppm | Minimum Inhibitory Concentration (MIC) | [4] |
| Listeria monocytogenes | In sausage | 0.8 g/kg | Complete inhibition (with modified atmosphere) | [3] |
| Lactobacillus sakei | In sausage | 0.8 g/kg | Complete growth inhibition | [3] |
Table 2: Factors Influencing Antimicrobial Efficacy of Hop Beta-Acids
| Factor | Effect | Observation | Reference |
| pH | Increased efficacy at lower pH | Acidification of the media led to a decrease in MIC values. | [4] |
| Temperature | Increased efficacy at lower temperatures | Efficiency of β-acids in a fat-containing matrix could be increased by lowering storage temperatures. | [4] |
| Food Matrix | Reduced efficacy in high-fat matrices | The inhibitory activity against L. monocytogenes was strongly reduced in a fat-containing model meat marinade. | [4] |
Experimental Protocols
The following are detailed protocols for evaluating the antimicrobial and antioxidant properties of this compound in a food matrix. These protocols are adapted from established methods for assessing natural preservatives.
Protocol for Determining the Minimum Inhibitory Concentration (MIC) of this compound against Listeria monocytogenes
This protocol utilizes the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of Listeria monocytogenes.
Materials:
-
This compound (analytical grade)
-
Listeria monocytogenes (e.g., ATCC 19115)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microplates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., ethanol) and sterilize by filtration.
-
Preparation of Bacterial Inoculum: Culture L. monocytogenes in CAMHB overnight at 37°C. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension 1:100 in fresh CAMHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Controls:
-
Positive Control: A well containing CAMHB and the bacterial inoculum without this compound.
-
Negative Control: A well containing only CAMHB to ensure sterility.
-
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Protocol for Evaluating the Efficacy of this compound in Extending the Shelf-Life of Ground Beef
This protocol assesses the ability of this compound to inhibit microbial growth in a real food system.
Materials:
-
Freshly ground beef
-
This compound solution (prepared as in 3.1)
-
Sterile stomacher bags
-
Stomacher
-
Plate Count Agar (PCA)
-
Incubator
-
pH meter
Procedure:
-
Sample Preparation: Divide the ground beef into equal portions (e.g., 25 g).
-
Treatment Application: Treat the ground beef portions with different concentrations of this compound (e.g., 0, 100, 250, and 500 ppm). Ensure even distribution by thorough mixing.
-
Packaging and Storage: Package each treated sample in a sterile bag and store at refrigeration temperature (4°C).
-
Microbiological Analysis: At regular intervals (e.g., day 0, 3, 6, 9, and 12), perform total viable count (TVC) analysis.
-
Homogenize 10 g of the sample with 90 mL of sterile peptone water in a stomacher.
-
Perform serial dilutions and plate onto PCA.
-
Incubate the plates at 37°C for 48 hours.
-
Count the colonies and express the results as log CFU/g.
-
-
pH Measurement: Measure the pH of the samples at each time point.
-
Data Analysis: Compare the microbial growth and pH changes in the treated samples with the control (0 ppm) to determine the efficacy of this compound.
Protocol for Assessing the Antioxidant Activity of this compound using the DPPH Radical Scavenging Assay
This protocol measures the ability of this compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Spectrophotometer
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare different concentrations of this compound in methanol.
-
Assay:
-
In a 96-well plate, add 100 µL of each this compound concentration.
-
Add 100 µL of the DPPH solution to each well.
-
Control: A well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action of this compound and a typical experimental workflow.
Caption: Proposed antimicrobial mechanism of this compound.
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound presents a significant opportunity as a natural food preservative. The protocols and data presented in this document provide a robust framework for researchers to systematically evaluate its antimicrobial and antioxidant properties in various food systems. Further research is warranted to establish specific efficacy data for this compound and to explore its potential synergies with other preservation technologies.
Disclaimer: The information provided is for research and development purposes only. The use of this compound as a food additive is subject to regulatory approval in the intended market.
References
- 1. Characterization and Antibiotic Resistance of Listeria monocytogenes Strains Isolated from Greek Myzithra Soft Whey Cheese and Related Food Processing Surfaces over Two-and-a-Half Years of Safety Monitoring in a Cheese Processing Facility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantitative analysis of Listeria monocytogenes and Staphylococcus aureus based on antibiotic-introduced lateral flow immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Hexahydroisocohumulone Extraction from Hop Pellets
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and synthesis of Hexahydroisocohumulone (HIC) from hop pellets.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HIC) and why is it important?
This compound (HIC) is a reduced derivative of iso-alpha-acids, which are bitter compounds found in hops. HIC and its precursors are studied for their potential pharmacological properties.
Q2: What is the general workflow for obtaining HIC from hop pellets?
The process involves three main stages:
-
Extraction of α-acids: Isolating the precursor α-acids from hop pellets.
-
Isomerization: Converting the α-acids into iso-α-acids.
-
Reduction: Hydrogenating the iso-α-acids to produce this compound.
Q3: What are the critical parameters to control during the initial extraction of α-acids?
The key parameters for an efficient solid-liquid extraction of α-acids from hop pellets are the choice of solvent, extraction time, and temperature. A mixture of methanol and dichloromethane has been shown to be effective.[1][2][3] To prevent the degradation of α-acids, it is recommended to perform the extraction at room temperature.[4]
Q4: How are α-acids converted to iso-α-acids?
The conversion of α-acids to iso-α-acids, known as isomerization, is typically achieved through thermal treatment in an aqueous solution.[5] In a laboratory setting, this can be accomplished by boiling the α-acid extract in an aqueous buffer solution.
Q5: What is the most efficient method for converting iso-α-acids to HIC?
A one-step hydrogenation process using a heterogeneous ruthenium-containing catalyst is a modern and efficient method.[1] This approach avoids the need for inorganic reducing agents like alkali metal borohydrides, which were used in older, multi-step processes.[1]
Troubleshooting Guides
Low Yield of α-acids During Initial Extraction
| Potential Cause | Recommended Solution |
| Inefficient Solvent System | Ensure the use of an optimized solvent mixture. A methanol-dichloromethane mixture has been demonstrated to be effective for extracting α- and β-acids.[1][2][3] |
| Insufficient Extraction Time | Optimize the extraction duration. Studies have shown that an extraction time of around 89 minutes can yield high recoveries of α-acids.[2] |
| Improper Solid-to-Solvent Ratio | Maintain an appropriate solid load. A common ratio is 5% (w/w) of hop pellets to solvent.[4] |
| Degradation of α-acids | Avoid high temperatures during extraction. Performing the extraction at room temperature minimizes the risk of oxidation and isomerization of α-acids.[4] |
Incomplete Isomerization of α-acids
| Potential Cause | Recommended Solution |
| Suboptimal pH of the Solution | The isomerization of α-acids is pH-dependent. The reaction is favored in a slightly acidic to neutral aqueous solution (pH 5.0-5.5 is common in brewing).[5] Ensure the pH of your reaction mixture is within the optimal range. |
| Insufficient Heating Time or Temperature | Isomerization is a thermal process. Ensure the solution is boiled for a sufficient amount of time to drive the reaction to completion. However, prolonged boiling can lead to the degradation of iso-α-acids.[6] |
| Poor Solubility of α-acids | The low solubility of α-acids in aqueous solutions can limit the isomerization rate.[5] Ensure vigorous stirring to maximize the surface area for the reaction. |
Low Yield or Purity of this compound (HIC) During Reduction
| Potential Cause | Recommended Solution |
| Catalyst Inactivity | Ensure the heterogeneous ruthenium-containing catalyst is active. If yields are consistently low, consider catalyst regeneration or replacement. |
| Incomplete Hydrogenation | The hydrogenation reaction requires a hydrogen atmosphere. Ensure the reaction vessel is properly sealed and pressurized with hydrogen gas. The reaction temperature should be maintained in the range of 293 K to 398 K.[3] |
| Presence of Catalyst Poisons | Certain compounds can deactivate the catalyst. Ensure the iso-α-acid extract is free from impurities that could act as catalyst poisons. |
| Formation of Byproducts | Older methods using alkali metal borohydrides were prone to side reactions and byproduct formation.[1] The one-step hydrogenation with a ruthenium catalyst is designed to be more selective and minimize byproducts.[1] If byproducts are detected, further purification steps like chromatography may be necessary. |
| Difficulty in Product Separation | After the reaction, the heterogeneous catalyst needs to be separated from the product. This can be achieved through filtration or centrifugation.[3] If the HIC is in a solvent, subsequent evaporation of the solvent will be required. |
Data Presentation
Table 1: Optimized Conditions for α-acid Extraction from Hop Pellets
| Parameter | Optimized Value | Reference |
| Solvent | 19.7% (v/v) Methanol in Dichloromethane | [2] |
| Extraction Time | 89 minutes | [2] |
| Temperature | Room Temperature | [2][4] |
| Resulting Recovery | ||
| α-acids | 86.57% | [2] |
| β-acids | 89.14% | [2] |
Table 2: Comparison of Methods for the Conversion of Iso-α-acids to this compound
| Method | Key Reagents | Advantages | Disadvantages | Reference |
| One-Step Hydrogenation | Heterogeneous Ruthenium Catalyst, Hydrogen Gas | Single reaction step, high selectivity, avoids harsh reducing agents. | Requires specialized catalyst and hydrogenation equipment. | [1] |
| Multi-Step Reduction & Hydrogenation | Alkali Metal Borohydride, Noble Metal Catalyst (e.g., Pd/C), Hydrogen Gas | Utilizes more common reducing agents and catalysts. | Complex multi-step process, potential for side reactions and byproduct formation, requires additional purification steps. | [1][3] |
Experimental Protocols
Protocol 1: Extraction of α-acids from Hop Pellets
This protocol is based on an optimized sequential extraction procedure.[1][2][3][4]
-
Preparation: Weigh 20 g of crushed hop pellets.
-
Solvent Mixture: Prepare a solution of 19.7% (v/v) methanol in dichloromethane.
-
Extraction:
-
Place the hop pellets in a suitable flask.
-
Add 380 g of the solvent mixture to achieve a 5% (w/w) solid load.
-
Seal the flask and stir the mixture at room temperature for 89 minutes.
-
-
Separation:
-
After extraction, separate the solid material (spent hops) from the liquid extract by filtration.
-
-
Solvent Removal:
-
Evaporate the solvent from the liquid extract under reduced pressure to obtain the crude α-acid resin.
-
Protocol 2: Isomerization of α-acids to Iso-α-acids
-
Preparation: Dissolve the crude α-acid resin in an aqueous buffer solution (e.g., phosphate buffer, pH 5.0-5.5).
-
Heating: Heat the solution to boiling and maintain a gentle boil with continuous stirring.
-
Monitoring: Monitor the progress of the isomerization reaction using a suitable analytical technique such as HPLC. The reaction time will depend on the scale and specific conditions.
-
Cooling: Once the reaction is complete, cool the solution to room temperature.
-
Extraction: Extract the iso-α-acids from the aqueous solution using an appropriate organic solvent (e.g., hexane or ethyl acetate).
-
Solvent Removal: Evaporate the organic solvent under reduced pressure to obtain the iso-α-acid extract.
Protocol 3: One-Step Hydrogenation of Iso-α-acids to this compound
This protocol is based on a patented method for the direct conversion of iso-α-acids.[1][3]
-
Reaction Setup:
-
In a suitable high-pressure reactor, add the iso-α-acid extract.
-
Add the heterogeneous ruthenium-containing catalyst. The catalyst loading will depend on the specific catalyst used and should be determined empirically or based on the manufacturer's recommendation.
-
-
Hydrogenation:
-
Seal the reactor.
-
Purge the reactor with hydrogen gas to remove any air.
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Heat the mixture to a temperature between 333 K and 373 K (60°C to 100°C) with continuous stirring.[3]
-
-
Reaction Time and Monitoring: The reaction time will vary depending on the specific conditions. Monitor the reaction progress by taking small aliquots (if the reactor setup allows) and analyzing them by HPLC.
-
Post-Reaction Processing:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Separate the catalyst from the product mixture by filtration or centrifugation.
-
If a solvent was used, remove it by evaporation under reduced pressure to obtain the final this compound product.
-
Visualizations
References
- 1. RU2570798C2 - Method of hydrogenating iso-alpha-acids and tetrahydro-iso-alpha-acids into hexahydro-iso-alpha-acids - Google Patents [patents.google.com]
- 2. US6198004B1 - Process for hydrogenation of isoalpha acids - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. mdpi.com [mdpi.com]
- 5. brewingscience.de [brewingscience.de]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of Hexahydroisocohumulone
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Hexahydroisocohumulone.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3][4] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative analysis.[1][2][3] For example, endogenous components in plasma like phospholipids can co-elute with this compound and suppress its ionization, leading to an underestimation of its true concentration.
Q2: I'm observing poor reproducibility and accuracy in my this compound quantification. Could matrix effects be the cause?
A: Yes, inconsistent reproducibility and accuracy are classic symptoms of uncompensated matrix effects.[5] If you observe significant variations in your quality control (QC) samples or a lack of precision between replicate injections of the same sample, it is highly probable that matrix effects are influencing your results. These effects can vary between different sample lots, leading to unreliable data.[4]
Q3: How can I determine if my this compound analysis is suffering from matrix effects?
A: There are several methods to assess matrix effects. The most common is the post-extraction spike method.[4][6] This involves comparing the peak area of this compound in a neat solution to the peak area of a blank matrix extract spiked with the same amount of this compound post-extraction.[2][5][6] A significant difference in the peak areas indicates the presence of matrix effects. Another qualitative method is post-column infusion, where a constant flow of this compound is introduced into the LC eluent after the analytical column.[2][4] Dips or peaks in the baseline signal when a blank matrix sample is injected reveal the retention times where ion suppression or enhancement occurs.
Q4: What are the most effective strategies to mitigate matrix effects for this compound analysis?
A: A multi-pronged approach is often the most effective. This includes:
-
Optimizing Sample Preparation: Employ more selective sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[2][3]
-
Chromatographic Separation: Modify your LC method to chromatographically separate this compound from co-eluting matrix components. This can involve changing the column chemistry, mobile phase composition, or gradient profile.[3]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensating for matrix effects.[3][6] A SIL-IS, such as Deuterium or ¹³C-labeled this compound, will behave almost identically to the analyte during sample preparation and ionization, thus correcting for signal variations.[7][8]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is representative of your samples can help to compensate for consistent matrix effects.[9][10][11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape for this compound | Co-eluting matrix components interfering with the chromatography.[12] | Optimize the LC gradient to better separate the analyte from interferences. Consider using a different stationary phase. |
| Inconsistent results between different sample lots | Lot-to-lot variability in the matrix composition.[4] | Evaluate matrix effects across multiple lots of blank matrix. If significant variability is observed, a robust sample cleanup method and the use of a SIL-IS are crucial. |
| Low signal intensity or poor sensitivity | Significant ion suppression.[1][3] | Improve sample cleanup to remove suppressing agents like phospholipids. Optimize MS source parameters (e.g., temperature, gas flows) to enhance ionization. |
| High signal intensity and poor accuracy (overestimation) | Significant ion enhancement.[1][3] | Dilute the sample to reduce the concentration of enhancing components.[3] Implement a more effective sample preparation method. |
| Non-linear calibration curve | Matrix effects impacting the ionization differently at various concentration levels.[5] | Use a matrix-matched calibration curve.[11] If non-linearity persists, investigate the use of a different ionization source or technique. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
-
Prepare a Neat Standard Solution: Dissolve a known amount of this compound reference standard in the initial mobile phase solvent to a final concentration of 100 ng/mL.
-
Prepare a Blank Matrix Extract: Extract a blank matrix sample (e.g., plasma, urine) using your established sample preparation protocol.
-
Prepare Post-Spiked Matrix Sample: Spike the blank matrix extract from step 2 with the this compound reference standard to achieve a final concentration of 100 ng/mL.
-
Analysis: Inject the neat standard solution and the post-spiked matrix sample into the LC-MS system and record the peak areas for this compound.
-
Calculation of Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
A value of 100% indicates no matrix effect.[2]
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for this compound
-
Conditioning: Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 0.5 mL of the pre-treated sample (e.g., plasma diluted 1:1 with 4% phosphoric acid) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute this compound from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.
Quantitative Data Summary
Table 1: Comparison of Matrix Effects for this compound in Human Plasma with Different Sample Preparation Methods.
| Sample Preparation Method | Mean Peak Area (n=5) | Matrix Effect (%) | %RSD |
| Protein Precipitation (Acetonitrile) | 85,672 | 68.5 | 15.2 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 105,234 | 84.2 | 8.7 |
| Solid-Phase Extraction (Polymeric) | 118,912 | 95.1 | 4.3 |
| Neat Solution | 125,000 | 100 | 2.1 |
Visualizations
Caption: Workflow for the assessment of matrix effects in LC-MS analysis.
Caption: Key strategies for mitigating matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. gtfch.org [gtfch.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. google.com [google.com]
- 8. youtube.com [youtube.com]
- 9. Matrix Effects | Separation Science [sepscience.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilization of Hexahydroisocohumulone (HHIC) in Solution for Bioassays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective stabilization of Hexahydroisocohumulone (HHIC) in solution for various bioassays. Addressing common challenges such as solubility, stability, and compatibility with experimental systems, this resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HHIC) and why is its stability in solution a concern for bioassays?
This compound (HHIC) is a reduced iso-alpha-acid derived from hops (Humulus lupulus). These compounds are of interest for their potential biological activities. Like many hop-derived bitter acids, HHIC can be challenging to work with in aqueous bioassay environments due to its limited solubility and potential for degradation, which can lead to inaccurate and irreproducible results.
Q2: What are the primary challenges when preparing HHIC solutions for bioassays?
The main challenges include:
-
Low Aqueous Solubility: HHIC is inherently hydrophobic, making it poorly soluble in aqueous buffers commonly used in bioassays.
-
Precipitation upon Dilution: Concentrated stock solutions of HHIC, typically prepared in organic solvents, may precipitate when diluted into aqueous assay media.
-
pH-Dependent Stability: The stability of HHIC is influenced by the pH of the solution. Extreme pH values can lead to degradation.
-
Temperature Sensitivity: Elevated temperatures can accelerate the degradation of HHIC.
-
Light Sensitivity: While more stable than its iso-alpha-acid precursors, prolonged exposure to light can still potentially affect the integrity of HHIC.
Q3: Which solvents are recommended for preparing a stock solution of HHIC?
For initial solubilization, organic solvents are necessary. The choice of solvent can impact the stability and compatibility with the bioassay system.
| Solvent | Recommended Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | Most common choice for cell-based assays. Keep final DMSO concentration in assay medium below 0.5% to avoid cytotoxicity. |
| Ethanol (EtOH) | 10-50 mM | Suitable for some assays, but can have biological effects on cells. Final concentration should be carefully controlled and evaluated for its effect on the specific assay. |
| Methanol (MeOH) | 10-50 mM | Can be used for stock solutions, but its volatility and potential for cytotoxicity require careful handling. |
Q4: How can I prevent my HHIC from precipitating when I add it to my aqueous bioassay medium?
Precipitation is a common issue. Here are some strategies to mitigate it:
-
Stepwise Dilution: Avoid adding the concentrated stock solution directly to the final volume of the aqueous medium. Instead, perform serial dilutions, gradually decreasing the solvent concentration.
-
Use of a Surfactant or Co-solvent: In some cases, the inclusion of a low concentration of a biocompatible surfactant (e.g., Tween® 80) or a co-solvent in the final assay medium can help maintain solubility. However, the compatibility of these agents with the specific bioassay must be validated.
-
Pre-warming the Assay Medium: Gently warming the assay medium before adding the HHIC stock solution can sometimes improve solubility. Ensure the temperature is not high enough to cause degradation.
-
Vortexing During Addition: Vigorously vortexing the aqueous medium while slowly adding the HHIC stock solution can aid in dispersion and prevent immediate precipitation.
Troubleshooting Guides
Problem: I observe a precipitate in my cell culture plate after adding HHIC.
| Potential Cause | Troubleshooting Step |
| Exceeded Solubility Limit | Decrease the final concentration of HHIC in your assay. |
| High Final Solvent Concentration | Ensure the final concentration of your organic solvent (e.g., DMSO) is at a non-toxic and solubilizing level (typically <0.5%). |
| Inadequate Mixing | When preparing the final dilution, add the HHIC stock solution to the medium while vortexing to ensure rapid and uniform dispersion. |
| Interaction with Media Components | Some components of complex cell culture media (e.g., proteins in serum) can interact with the compound. Consider reducing the serum concentration if your assay allows, or using a serum-free medium for the duration of the treatment. |
Problem: My bioassay results with HHIC are inconsistent between experiments.
| Potential Cause | Troubleshooting Step |
| Degradation of HHIC Stock Solution | Aliquot your stock solution into single-use volumes upon preparation to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in the dark. |
| pH Shift in Assay Medium | Ensure your assay medium is adequately buffered and that the addition of your HHIC solution does not significantly alter the pH. The stability of related hop acids is known to be pH-dependent. |
| Inconsistent Solution Preparation | Follow a standardized and detailed protocol for preparing your HHIC solutions for every experiment to ensure consistency. |
| Light-Induced Degradation | Protect your HHIC solutions from light by using amber vials and minimizing exposure during experimental setup. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM HHIC Stock Solution in DMSO
-
Materials:
-
This compound (HHIC) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh the desired amount of HHIC powder into the tube.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. (Molecular Weight of HHIC needs to be known for this calculation).
-
Add the calculated volume of anhydrous DMSO to the tube containing the HHIC powder.
-
Vortex the tube vigorously until the HHIC is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Stability Assessment of HHIC in Aqueous Buffer by HPLC
This protocol outlines a general procedure to assess the stability of HHIC under specific pH and temperature conditions.
-
Materials:
-
HHIC stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffers of desired pH values (e.g., pH 4.0, 7.4, 8.5)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 HPLC column
-
Acetonitrile (ACN)
-
Ultrapure water
-
Acid (e.g., phosphoric acid or formic acid) for mobile phase modification
-
-
Procedure:
-
Sample Preparation:
-
Dilute the HHIC stock solution into each of the aqueous buffers to a final concentration suitable for HPLC analysis (e.g., 100 µM). Ensure the final DMSO concentration is low and consistent across all samples.
-
Prepare multiple replicates for each condition.
-
-
Incubation:
-
Incubate the prepared solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C), protected from light.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each sample.
-
-
HPLC Analysis:
-
Analyze the aliquots by reverse-phase HPLC. A typical mobile phase could be a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid).
-
Monitor the elution of HHIC using a UV detector at an appropriate wavelength (to be determined based on the UV spectrum of HHIC).
-
-
Data Analysis:
-
Quantify the peak area of HHIC at each time point.
-
Calculate the percentage of HHIC remaining at each time point relative to the initial (time 0) concentration.
-
Plot the percentage of HHIC remaining versus time for each condition to determine the stability profile.
-
-
Visualizations
Technical Support Center: Sensitive Detection of Hexahydroisocohumulone
Welcome to the technical support center for the refined analysis of Hexahydroisocohumulone. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most recommended analytical technique for the sensitive detection of this compound?
A1: For sensitive and selective detection of this compound, Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the recommended technique. This method offers high resolution and specificity, allowing for accurate quantification even in complex matrices like beer or biological fluids.[1][2][3]
Q2: What are the expected challenges when quantifying this compound?
A2: Due to the structural similarity of hop-derived bitter acids, chromatographic separation can be challenging.[2][3] Co-elution with other isomers may occur, leading to inaccurate quantification. Additionally, matrix effects from complex samples can cause ion suppression or enhancement in the mass spectrometer, affecting signal intensity and reproducibility.
Q3: How can I improve the stability of this compound in my samples and standards?
A3: Hop bitter acids are susceptible to degradation. To ensure stability, it is crucial to store samples and standards in a cool, dark environment, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Minimize freeze-thaw cycles and prepare fresh working solutions regularly.
Q4: What are typical limit of quantification (LOQ) values I can expect for this type of analysis?
A4: While specific LOQ for this compound will depend on the instrumentation and method, for similar hop-derived bitter compounds like iso-α-acids and humulinones, LOQs in the range of 0.053 to 0.26 ng/mL have been reported using LC-MS/MS.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound using UPLC-MS/MS.
Chromatography Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary Interactions: The analyte may be interacting with active sites on the column packing material. 2. Column Overload: Injecting too high a concentration of the analyte. 3. Inappropriate Sample Solvent: The solvent in which the sample is dissolved may be too strong or too weak compared to the mobile phase. | 1. Mobile Phase Modification: Add a small amount of a competing agent, like a buffer, to the mobile phase to block active sites. 2. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. 3. Solvent Matching: Dissolve the sample in a solvent that is similar in composition to the initial mobile phase. |
| Retention Time Shifts | 1. Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to shifts in retention time. 2. Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions between injections. 3. Pump Malfunction: Issues with the HPLC pump can cause fluctuations in the flow rate. | 1. Standardize Preparation: Use a consistent and precise method for preparing the mobile phase. 2. Increase Equilibration Time: Ensure the column is fully equilibrated before each injection. 3. Pump Maintenance: Check pump seals and pistons for wear and tear. |
| Loss of Resolution | 1. Column Degradation: The stationary phase of the column has degraded over time. 2. Contamination: Buildup of matrix components on the column. | 1. Replace Column: If the column has been used extensively, it may need to be replaced. 2. Column Washing: Implement a robust column washing procedure after each batch of samples. |
Mass Spectrometry Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity / Loss of Sensitivity | 1. Ion Source Contamination: The electrospray ionization (ESI) source can become dirty over time, leading to reduced ionization efficiency. 2. Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the analyte. 3. Incorrect MS/MS Transition: The selected precursor and product ions may not be optimal for the analyte. | 1. Clean Ion Source: Regularly clean the ion source components according to the manufacturer's instructions. 2. Improve Sample Preparation: Implement additional cleanup steps in your sample preparation protocol to remove interfering matrix components. 3. Optimize MS/MS Parameters: Infuse a standard solution of this compound to determine the optimal precursor and product ions and collision energy. |
| High Baseline Noise | 1. Contaminated Mobile Phase or Solvents: Impurities in the solvents can contribute to a noisy baseline. 2. Leaks in the System: A small leak in the fluid path can introduce air and cause noise. | 1. Use High-Purity Solvents: Ensure that all solvents and additives are of high purity (e.g., LC-MS grade). 2. Check for Leaks: Systematically check all fittings and connections for any signs of leaks. |
Experimental Protocols
Sample Preparation from Beer
-
Degassing: Degas the beer sample by sonication in a water bath for 30 minutes.
-
Centrifugation: Transfer an aliquot of the degassed beer into a centrifuge tube and centrifuge at 10,000 rpm for 15 minutes to pellet any suspended solids.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.
UPLC-MS/MS Method for this compound Quantification
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
Time (min) %B 0.0 30 5.0 95 6.0 95 6.1 30 | 8.0 | 30 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MS/MS Parameters (Multiple Reaction Monitoring - MRM):
-
Note: The following are hypothetical MRM transitions for this compound based on its structure and typical fragmentation of similar compounds. These should be optimized by infusing a standard.
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 363.2 179.1 25 | this compound (Qualifier) | 363.2 | 307.2 | 20 |
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. Quantification of Hop-Derived Bitter Compounds in Beer Using Liquid Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS quantitation of hop-derived bitter compounds in beer using the ECHO technique - PubMed [pubmed.ncbi.nlm.nih.gov]
"overcoming low yield in the reduction of isocohumulone"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the reduction of isocohumulone to produce tetrahydroisocohumulone.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the reduction of isocohumulone?
The most common and industrially applied method for the reduction of isocohumulone is catalytic hydrogenation.[1][2] This process typically involves the use of a noble metal catalyst, such as palladium on carbon (Pd/C) or platinum (Pt), in the presence of hydrogen gas.[1][2] Alternative reduction methods, such as the use of sodium borohydride (NaBH4), are employed for the reduction of similar functional groups in other organic molecules and could potentially be adapted, though this is less documented for isocohumulone specifically.[3][4]
Q2: What is the primary product of isocohumulone reduction?
The primary product of the reduction of the isohexenoyl side chain of isocohumulone is tetrahydroisocohumulone. This compound is of significant interest, particularly in the brewing industry, due to its enhanced light stability compared to isocohumulone, which prevents the "skunky" flavor that can develop in beer upon exposure to light.[1] The reduction specifically targets the carbon-carbon double bond in the side chain.
Q3: What are the key factors influencing the yield of tetrahydroisocohumulone?
Several factors can significantly impact the yield of the reduction reaction:
-
Catalyst Type and Loading: The choice of catalyst (e.g., Pd/C, Pt) and its concentration are critical.[1][2]
-
Hydrogen Pressure: The pressure of hydrogen gas applied to the reaction vessel influences the reaction rate and completeness.[2]
-
Reaction Temperature: Temperature affects the reaction kinetics, and an optimal range should be maintained.[2]
-
Solvent: The choice of solvent (e.g., lower alcohols like ethanol or methanol) can affect the solubility of the reactants and the catalyst's activity.[1][2]
-
pH of the Reaction Mixture: The pH of the solution can influence the reaction, with some procedures specifying a pH range of 7.5-11.[1][2]
-
Substrate Purity: The purity of the starting isocohumulone can impact the final yield and the purity of the product.
Troubleshooting Guide
Problem 1: Low or no conversion of isocohumulone.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the catalyst has been stored properly and is not expired. If necessary, use a fresh batch of catalyst. Consider pre-activating the catalyst according to the manufacturer's instructions. |
| Insufficient Hydrogen | Check for leaks in the hydrogenation apparatus. Ensure the hydrogen cylinder has adequate pressure. Purge the reaction vessel thoroughly with hydrogen to remove any oxygen. |
| Incorrect Reaction Conditions | Verify that the temperature, pressure, and stirring rate are within the optimal range for the specific protocol being used.[2] |
| Solvent Issues | Ensure the solvent is of appropriate purity and is dry if required by the protocol. The solvent should fully dissolve the isocohumulone. |
| pH out of Range | If the protocol specifies a pH, measure and adjust the pH of the reaction mixture accordingly.[2] |
Problem 2: Formation of side products leading to low yield of the desired product.
| Possible Cause | Troubleshooting Step |
| Over-reduction | Monitor the reaction progress closely using techniques like TLC or HPLC. Stop the reaction as soon as the starting material is consumed to avoid further reduction of other functional groups. |
| Side Reactions | The isohexenoyl side chain can undergo other reactions. Optimizing temperature and pressure can help minimize these. Consider using a more selective catalyst if available. |
| Degradation of Starting Material or Product | Isocohumulone and its derivatives can be sensitive to harsh conditions. Avoid unnecessarily high temperatures or prolonged reaction times. |
Problem 3: Difficulty in product purification and isolation.
| Possible Cause | Troubleshooting Step |
| Incomplete Catalyst Removal | After the reaction, ensure the catalyst is completely removed by filtration, typically through a pad of celite.[2] Incomplete removal can lead to product contamination and potential degradation. |
| Emulsion Formation During Workup | If an aqueous workup is used, emulsions can form. Try adding brine to break the emulsion or using a different solvent system for extraction. |
| Co-elution of Impurities | If using chromatography for purification, optimize the solvent system to achieve better separation between the desired product and any impurities. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Isocohumulone
This protocol is a generalized procedure based on common practices for the reduction of isohumulones.[2]
Materials:
-
Isocohumulone
-
Palladium on carbon (5% or 10% Pd/C)
-
Ethanol (or other suitable lower alcohol)
-
Hydrogen gas
-
Pressurized hydrogenation vessel (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Buchner funnel with celite)
Procedure:
-
In a suitable pressurized reaction vessel, dissolve the isocohumulone in ethanol.
-
Carefully add the Pd/C catalyst to the solution. The amount of catalyst typically ranges from 2-7% by dry mass relative to the isocohumulone.[2]
-
Seal the reaction vessel and purge it several times with nitrogen gas to remove oxygen, followed by several purges with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 15-100 psig).[2]
-
Stir the reaction mixture vigorously at a controlled temperature (e.g., 35-60 °C) for 1-7 hours.[2]
-
Monitor the reaction progress by taking small aliquots (if the reactor allows) and analyzing them by TLC or HPLC.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Purge the vessel with nitrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to recover any residual product.
-
The filtrate containing the tetrahydroisocohumulone can then be concentrated under reduced pressure.
-
Further purification can be achieved by chromatography if necessary.
Protocol 2: Potential Reduction using Sodium Borohydride (Hypothetical)
This protocol is a hypothetical adaptation for isocohumulone based on general procedures for NaBH4 reductions of α,β-unsaturated ketones.[3][4] Note: This method is not as well-documented for isocohumulone as catalytic hydrogenation and may require significant optimization.
Materials:
-
Isocohumulone
-
Sodium borohydride (NaBH4)
-
Methanol or ethanol
-
Ammonium chloride solution (saturated)
-
Dichloromethane or ethyl acetate for extraction
Procedure:
-
Dissolve the isocohumulone in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions. The molar ratio of NaBH4 to isocohumulone will need to be optimized, but a starting point could be 1.5 to 2 equivalents.
-
Stir the reaction at 0 °C for a specified time (e.g., 1-3 hours), monitoring the progress by TLC.
-
Once the reaction is complete, quench the reaction by slowly adding saturated ammonium chloride solution.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
The following table summarizes reaction conditions from various sources for the hydrogenation of hop-derived acids.
| Parameter | Condition Range | Source |
| Catalyst | Pd/C, Pt | [1][2] |
| Catalyst Loading | 2-7% by dry mass | [2] |
| Hydrogen Pressure | 15-100 psig | [2] |
| Temperature | 35-60 °C | [2] |
| Solvent | Lower alcohols (e.g., ethanol, methanol) | [1][2] |
| pH | 5.1 (for humulone), 7.5-11 (for isohumulone) | [1][2] |
| Reaction Time | 1-7 hours | [2] |
| Reported Yield | Up to 84% (for tetrahydrohumulone from humulone) | [1] |
Visualizations
Caption: Experimental workflow for the catalytic hydrogenation of isocohumulone.
Caption: Troubleshooting decision tree for low yield in isocohumulone reduction.
References
- 1. researchgate.net [researchgate.net]
- 2. US20110117252A1 - Process for the preparation of tetrahydroisohumulone compositions - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Following green chemistry principles: Sodium borohydride reductions | Poster Board #203 - American Chemical Society [acs.digitellinc.com]
"preventing degradation of Hexahydroisocohumulone during sample preparation"
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Hexahydroisocohumulone (HIC) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a reduced iso-alpha-acid, a class of compounds derived from hops (Humulus lupulus). These compounds are of interest for their potential pharmacological activities. Like other iso-alpha-acids, HIC is susceptible to degradation, which can compromise the accuracy and reproducibility of experimental results. Ensuring its stability during sample preparation is critical for reliable quantification and characterization.
Q2: What are the primary factors that cause this compound to degrade?
The main factors leading to the degradation of this compound and other reduced iso-alpha-acids are:
-
Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation.
-
Light: Exposure to UV and visible light can induce photolytic degradation.
-
Elevated Temperatures: Higher temperatures accelerate the rate of all degradation reactions.
-
Extreme pH: While more stable than their non-reduced counterparts, reduced iso-alpha-acids can still degrade under strongly acidic or alkaline conditions.
Q3: How should I store my this compound standards and samples?
For long-term storage, it is recommended to store HIC standards and samples at -20°C or lower in an inert atmosphere (e.g., under argon or nitrogen) and protected from light (e.g., in amber vials). For short-term storage during an analytical run, keeping samples in an autosampler cooled to 4°C is advisable.
Q4: What is the optimal pH range for working with this compound?
Iso-alpha-acids are generally more stable in a slightly acidic to neutral pH range. The pKa of the related compound trans-isohumulone is approximately 3.1. To maintain HIC in a stable, protonated form and minimize base-catalyzed degradation, a pH range of 4.0 to 5.5 is recommended for aqueous solutions and extraction buffers.
Q5: Can I use common organic solvents for sample preparation?
Yes, common reversed-phase solvents like methanol and acetonitrile are compatible with HIC. Samples are often extracted into an organic solvent, which is then evaporated and the residue reconstituted in a mobile-phase-compatible solvent. Non-polar solvents may also be used for initial liquid-liquid extractions depending on the sample matrix.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of HIC | Degradation during sample processing. | Work at low temperatures (on ice), protect samples from light, and use degassed solvents to minimize oxidation. |
| Inefficient extraction from the sample matrix. | Optimize your extraction method (e.g., solid-phase extraction, liquid-liquid extraction) and ensure the pH of the extraction buffer is appropriate. | |
| High variability between replicate samples | Inconsistent exposure to light or temperature. | Standardize sample handling procedures to ensure all samples are treated identically. Use an autosampler with temperature control. |
| Presence of oxidizing agents in the sample or reagents. | Use high-purity, degassed solvents. Consider adding an antioxidant like ascorbic acid to your sample preparation workflow if compatible with your analysis. | |
| Appearance of unknown peaks in the chromatogram | Degradation of HIC into other products. | Compare chromatograms of freshly prepared standards with older samples. If new peaks appear over time, degradation is likely. Review and optimize storage and handling procedures. |
| Loss of analyte in the autosampler over time | Instability in the reconstitution solvent at room temperature. | Ensure the autosampler is cooled (e.g., to 4°C). If degradation still occurs, analyze samples immediately after preparation or perform a stability study in the autosampler to determine the maximum allowable time before analysis. |
Stability Data of Related Iso-Alpha-Acids
Table 1: Stability of Iso-Alpha-Acid Groups in Whole Blood over 8 Weeks
| Storage Temperature | Iso-α-acids | Rho-iso-α-acids | Tetrahydro-iso-α-acids | Hexahydro-iso-α-acids |
| 20°C | Significant Loss (>85%) | Significant Loss | Significant Loss | Significant Loss |
| 4°C | Some Degradation | Some Degradation | Some Degradation | Some Degradation |
| -20°C | Minimal Change | Minimal Change | Minimal Change | Minimal Change |
| Data summarized from a study on the stability of iso-alpha-acids in stored blood specimens.[1] |
Table 2: General Effect of Environmental Factors on Iso-Alpha-Acid Stability
| Factor | Condition | Impact on Stability |
| Temperature | Elevated (e.g., >25°C) | Increased degradation rate. |
| Refrigerated (4°C) | Slowed degradation. | |
| Frozen (-20°C) | Minimal degradation. | |
| Light | Exposure to UV/daylight | Promotes photolytic degradation. |
| Dark storage | Prevents photolytic degradation. | |
| Oxygen | Aerobic (presence of O₂) | Promotes oxidative degradation. |
| Anaerobic (inert gas) | Prevents oxidative degradation. | |
| pH | Acidic (pH 4.0-5.5) | Generally more stable. |
| Alkaline (pH > 7) | Increased degradation rate. |
Experimental Protocols
Recommended Sample Preparation Protocol for HIC from a Biological Matrix (e.g., Plasma)
This protocol outlines a general procedure for solid-phase extraction (SPE) aimed at minimizing degradation.
Materials:
-
SPE cartridges (e.g., C18)
-
Biological plasma sample containing HIC
-
Internal Standard (if available)
-
Phosphoric acid or formic acid
-
Methanol (HPLC grade), chilled
-
Acetonitrile (HPLC grade), chilled
-
Deionized water, degassed
-
Nitrogen gas supply
-
Centrifuge
-
Vortex mixer
-
Evaporation system (e.g., nitrogen evaporator)
-
Amber autosampler vials
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
Spike the sample with the internal standard.
-
Acidify the plasma sample to a pH of approximately 4.5 by adding a small volume of dilute phosphoric acid or formic acid. This aids in protein precipitation and stabilizes HIC.
-
Add 3 volumes of chilled acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 4°C for 10 minutes at >3000 x g to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1-2 column volumes of methanol, followed by 1-2 column volumes of degassed deionized water.
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1-2 column volumes of degassed deionized water to remove salts and other polar impurities.
-
Dry the cartridge under a gentle stream of nitrogen for 5-10 minutes.
-
Elute the HIC from the cartridge with 1-2 column volumes of chilled methanol into a clean collection tube.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature no higher than 30°C.
-
Reconstitute the dried residue in a known volume of the initial mobile phase for your LC-MS/MS analysis.
-
Vortex briefly to ensure complete dissolution.
-
Transfer the final sample to an amber autosampler vial for analysis.
-
-
Analysis:
-
Analyze the samples as soon as possible. If immediate analysis is not possible, store the reconstituted samples at 4°C in a cooled autosampler for no more than 24 hours.
-
Visualizations
Logical Workflow for Troubleshooting HIC Degradation
References
Technical Support Center: Optimization of Mobile Phase for Hexahydroisocohumulone Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Hexahydroisocohumulone. The focus is on optimizing the mobile phase for chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound and related hop compounds.
Problem: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Peak Tailing: Secondary interactions between the analyte and the stationary phase. | - Adjust Mobile Phase pH: For acidic compounds like this compound, adding a small amount of an acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can suppress the ionization of silanol groups on the silica-based stationary phase, reducing peak tailing. - Use a Different Column: Consider a column with end-capping or a different stationary phase chemistry that is less prone to secondary interactions. - Lower Sample Concentration: High sample concentrations can lead to peak tailing. Try diluting the sample. |
| Peak Fronting: Column overload or sample solvent stronger than the mobile phase. | - Reduce Injection Volume/Concentration: Overloading the column is a common cause of fronting. Decrease the amount of sample injected. - Match Sample Solvent to Mobile Phase: Dissolve the sample in a solvent that is weaker than or equal in elution strength to the initial mobile phase composition. Ideally, use the mobile phase itself as the sample solvent. |
Problem: Inconsistent Retention Times
| Possible Cause | Recommended Solution |
| Fluctuations in Mobile Phase Composition | - Ensure Proper Mixing: If preparing the mobile phase manually, ensure the components are thoroughly mixed. - Degas the Mobile Phase: Dissolved gases can form bubbles in the pump, leading to flow rate inaccuracies. Degas the mobile phase using sonication, vacuum filtration, or an inline degasser.[1] - Use a High-Quality HPLC System: A reliable pump is crucial for consistent mobile phase delivery. |
| Column Temperature Variations | - Use a Column Oven: Maintaining a constant column temperature is essential for reproducible retention times.[1] |
| Column Equilibration | - Ensure Sufficient Equilibration Time: Before starting a series of analyses, equilibrate the column with the mobile phase for a sufficient amount of time (e.g., 10-20 column volumes) until a stable baseline is achieved.[1] |
Problem: High Backpressure
| Possible Cause | Recommended Solution |
| Column Frit Blockage | - Filter Samples and Mobile Phases: Use a 0.22 µm or 0.45 µm filter to remove particulate matter that can clog the column inlet frit. - Use a Guard Column: A guard column can protect the analytical column from contaminants in the sample. |
| Precipitation in the System | - Check Mobile Phase Compatibility: Ensure all components of the mobile phase are miscible and that buffers do not precipitate when mixed with the organic solvent. |
| High Mobile Phase Viscosity | - Optimize Mobile Phase: Methanol/water mixtures have a higher viscosity at intermediate compositions. Acetonitrile/water mixtures generally have lower viscosity and may be a better choice if backpressure is a concern. - Increase Column Temperature: Raising the temperature will decrease the mobile phase viscosity and, consequently, the backpressure. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound separation by Reversed-Phase HPLC?
A1: A good starting point for the separation of this compound on a C18 column is a gradient elution with a mobile phase consisting of acetonitrile (ACN) and water, both containing a small amount of acid. For example, Mobile Phase A: Water + 0.1% Formic Acid and Mobile Phase B: Acetonitrile + 0.1% Formic Acid. You can start with a gradient of 60-90% B over 15-20 minutes. The formic acid helps to improve peak shape by suppressing the ionization of the analyte.
Q2: Should I use isocratic or gradient elution for my separation?
A2: For complex samples containing this compound and other related hop compounds, a gradient elution is generally recommended. A gradient allows for the separation of compounds with a wider range of polarities in a reasonable time. Isocratic elution, where the mobile phase composition remains constant, may be suitable for simpler mixtures or for the quality control of a purified product.
Q3: How does the choice of organic solvent (acetonitrile vs. methanol) affect the separation?
A3: Both acetonitrile and methanol can be used for the separation of hop acids.
-
Acetonitrile often provides better peak shapes and lower backpressure. It is also more transparent at lower UV wavelengths.
-
Methanol can offer different selectivity, which might be advantageous for resolving closely eluting compounds. It is also a more economical choice. The choice between the two may require some experimentation to achieve the optimal separation.
Q4: What detection wavelength should I use for this compound?
A4: Hop acids, including this compound, typically exhibit strong UV absorbance. A common detection wavelength for related compounds like iso-alpha-acids is around 275 nm .[2][3] However, it is always best to determine the UV spectrum of your specific compound to select the wavelength of maximum absorbance for the highest sensitivity.
Q5: My baseline is noisy. What could be the cause?
A5: A noisy baseline can be caused by several factors:
-
Air bubbles in the system: Ensure your mobile phase is properly degassed.[1]
-
Contaminated mobile phase or detector cell: Use high-purity solvents and flush the system if contamination is suspected.[1][4]
-
Failing detector lamp: Detector lamps have a finite lifetime and may need to be replaced.
-
Improperly mixed mobile phase: Ensure thorough mixing of mobile phase components.
Experimental Protocols
Note: The following protocol is a representative method for the analysis of hop-derived bitter acids and may require optimization for the specific separation of this compound.
Representative RP-HPLC Method for Hop Acid Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: Linear gradient from 60% to 90% B
-
15-17 min: Hold at 90% B
-
17-18 min: Return to 60% B
-
18-25 min: Re-equilibration at 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (matching the initial mobile phase composition) to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.
Quantitative Data Summary
The following tables present hypothetical but realistic data for the separation of this compound and two related impurities under different mobile phase conditions.
Table 1: Effect of Organic Modifier on Retention Time and Resolution
| Mobile Phase Composition (Isocratic) | Retention Time (min) - this compound | Resolution (Rs) - Peak 1 & 2 |
| 70% Acetonitrile / 30% Water + 0.1% Formic Acid | 8.5 | 2.1 |
| 75% Methanol / 25% Water + 0.1% Formic Acid | 9.8 | 1.9 |
Table 2: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase Additive | Peak Asymmetry (As) - this compound |
| None | 1.8 |
| 0.1% Formic Acid (pH ~2.8) | 1.1 |
| 10 mM Phosphate Buffer (pH 3.5) | 1.2 |
Visualizations
References
"calibration curve issues in Hexahydroisocohumulone quantification"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Hexahydroisocohumulone. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter when developing and running your this compound quantification assays.
Question: My calibration curve for this compound is non-linear. What are the possible causes and how can I fix it?
Answer:
Non-linearity in your calibration curve can stem from several sources. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Description | Recommended Action |
| Detector Saturation | At high concentrations, the detector response may no longer be proportional to the analyte concentration. | Dilute your higher concentration standards and samples to fall within the linear range of the detector. If using mass spectrometry, you may also need to adjust detector gain or use a less abundant isotope. |
| Matrix Effects | Components in your sample matrix (e.g., beer, plasma) can interfere with the ionization of this compound in the mass spectrometer source, leading to ion suppression or enhancement.[1] | Prepare your calibration standards in a blank matrix that is as close as possible to your samples (matrix-matched calibration). If a blank matrix is unavailable, consider using a surrogate matrix or the standard addition method.[2] |
| Analyte Instability | This compound, like other hop bitter acids, may be unstable under certain conditions (e.g., exposure to light, elevated temperature, or extreme pH).[3][4][5] This can lead to degradation of your standards, particularly at lower concentrations. | Prepare fresh calibration standards for each analytical run. Store stock solutions and standards in amber vials at low temperatures and protected from light. Ensure the pH of your mobile phase is optimized for analyte stability. |
| Incorrect Calibration Model | A linear regression model may not be appropriate for your assay over the desired concentration range. | Evaluate a quadratic (second-order polynomial) regression model. Ensure you have a sufficient number of calibration points (minimum of 6-8) to support a non-linear model. |
| Sample Preparation Issues | Inconsistent extraction efficiency or the presence of interfering compounds from your sample preparation can affect linearity. | Optimize your sample preparation method to ensure consistent recovery and removal of interfering substances. Use of an appropriate internal standard can help to compensate for variability. |
Troubleshooting Workflow for Non-Linearity:
Question: I'm observing poor reproducibility and high variability between replicate injections of my calibration standards. What should I investigate?
Answer:
High variability in your calibration standards can significantly impact the accuracy and precision of your quantitative results.
Potential Causes and Solutions:
| Potential Cause | Description | Recommended Action |
| Autosampler/Injector Issues | Inconsistent injection volumes or carryover from previous injections can lead to variability. | Perform an autosampler calibration and check for leaks. Implement a robust needle wash protocol between injections, using a strong solvent to remove any residual analyte. |
| Inconsistent Sample Preparation | Variability in manual sample preparation steps, such as pipetting or extraction, can introduce errors. | Use calibrated pipettes and ensure a consistent and well-documented sample preparation workflow. Consider automating sample preparation steps if possible. |
| Analyte Adsorption | This compound may adsorb to plastic or glass surfaces, especially at low concentrations. | Use silanized glass vials or low-binding microplates. Include a small amount of organic solvent in your sample diluent to reduce adsorption. |
| Chromatographic Issues | Poor peak shape, such as fronting or tailing, can lead to inconsistent integration and high variability. | Ensure your mobile phase is compatible with your analyte and column. Check for column degradation and replace if necessary. Adjust the mobile phase pH or organic content to improve peak shape. |
Frequently Asked Questions (FAQs)
Q1: What is a typical linear range and acceptable R² value for a this compound calibration curve?
While a specific validated method for this compound is not widely published, for similar hop-derived bitter acids in beer, a typical linear range might span from low µg/L to mg/L concentrations. An R² (coefficient of determination) value of ≥ 0.995 is generally considered acceptable for a linear regression model in bioanalytical methods.
Q2: How often should I prepare a new calibration curve?
It is best practice to prepare a fresh calibration curve for each analytical batch of samples. This helps to account for any day-to-day variations in instrument performance and reagent stability.
Q3: What are common adduct ions I might observe for this compound in LC-MS/MS?
In electrospray ionization (ESI) mass spectrometry, you may observe several common adduct ions depending on the mobile phase composition and the polarity of your analysis.
Common Adducts in ESI-MS:
| Polarity | Adduct | Mass Change |
| Positive | [M+H]⁺ | +1.0073 |
| [M+Na]⁺ | +22.9892 | |
| [M+K]⁺ | +38.9632 | |
| [M+NH₄]⁺ | +18.0338 | |
| Negative | [M-H]⁻ | -1.0073 |
| [M+Cl]⁻ | +34.9694 | |
| [M+HCOO]⁻ | +44.9982 |
Signaling Pathway for Adduct Formation in ESI:
Q4: What experimental protocol should I follow for sample preparation of beer samples?
For the analysis of hop-derived bitter acids in beer, a simple "dilute and shoot" method is often sufficient.
Experimental Protocol: Beer Sample Preparation
-
Degassing: Degas the beer sample by sonication for 10-15 minutes or by repeatedly pouring it between two beakers.
-
Centrifugation: Centrifuge an aliquot of the degassed beer at high speed (e.g., 10,000 x g) for 10 minutes to pellet any suspended solids.
-
Dilution: Dilute the supernatant with a suitable solvent (e.g., mobile phase) to bring the expected concentration of this compound into the linear range of your calibration curve.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.
Q5: My low concentration standards have poor accuracy. What could be the cause?
Poor accuracy at the lower limit of quantification (LLOQ) is a common issue.
Potential Causes and Solutions:
-
Analyte Adsorption: As mentioned previously, the analyte may be adsorbing to your vials or plates. Using low-binding materials can help.
-
Matrix Interferences: Even with matrix-matched standards, some residual matrix components can have a more pronounced effect at lower concentrations. Further optimization of your sample cleanup or chromatographic separation may be necessary.
-
Carryover: If a high concentration sample was injected previously, carryover can artificially inflate the response of your low concentration standards. Ensure your needle wash is effective.
-
Incorrect Integration: The signal-to-noise ratio is lower at the LLOQ, which can make consistent peak integration challenging. Manually review the integration of your low concentration standards to ensure it is correct.
References
Validation & Comparative
A Comparative Guide to the Quantification of Hexahydroisocohumulone: HPLC-UV vs. LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of compounds like Hexahydroisocohumulone, a reduced iso-alpha-acid derived from hops, is critical for ensuring product quality and consistency. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this analysis. This guide provides a detailed comparison of two common HPLC-based methods for the quantification of this compound and related reduced iso-alpha-acids: HPLC with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This comparison is based on established methodologies for the analysis of reduced iso-alpha-acids in beer, providing a strong framework for the validation of a method specifically for this compound.[1]
Performance Comparison: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the typical validation parameters for each method.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| **Linearity (R²) ** | ≥ 0.999 | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.1 mg/L | ~0.001 mg/L |
| Limit of Quantification (LOQ) | ~0.3 mg/L | ~0.003 mg/L |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Precision (%RSD) | < 2% | < 5% |
| Specificity | Good, but susceptible to interference from co-eluting compounds with similar UV absorbance. | Excellent, provides structural confirmation and can distinguish between isobaric compounds. |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are crucial for reproducible results. The following protocols are based on established methods for the analysis of related hop compounds and can be adapted for this compound.[1]
HPLC-UV Method
This method is a robust and widely used approach for the quantification of hop-derived bitter acids.
Sample Preparation:
-
Degas beer or liquid samples by sonication or nitrogen sparging.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial. For solid samples, an appropriate extraction with a suitable solvent (e.g., methanol/water mixture) followed by filtration is necessary.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used. For example, a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
UV Detection: Wavelength set at 270 nm.
LC-MS/MS Method
This method offers higher sensitivity and selectivity, making it ideal for complex matrices or when very low concentrations of this compound need to be quantified.[2]
Sample Preparation: Sample preparation is similar to the HPLC-UV method, involving degassing and filtration. However, due to the higher sensitivity of the method, further dilution of the sample may be required.
Chromatographic Conditions:
-
Column: A high-efficiency C18 column suitable for UHPLC-MS/MS is often preferred (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound would need to be determined.
-
Ion Source Parameters: Optimized for the specific instrument, including parameters like capillary voltage, source temperature, and gas flows.
Visualizing the Workflow and Comparison
To better understand the processes involved, the following diagrams illustrate the experimental workflow for HPLC method validation and a logical comparison of the two analytical techniques.
References
A Comparative Analysis of Hexahydroisocohumulone and Isocohumulone Bitterness
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative bitterness of Hexahydroisocohumulone and Isocohumulone, complete with experimental data, detailed protocols, and pathway visualizations.
This guide provides an objective comparison of the bitterness profiles of two key hop-derived compounds: this compound and Isocohumulone. Through a synthesis of available scientific literature, this document presents quantitative data, outlines detailed experimental methodologies for bitterness evaluation, and visualizes the underlying molecular pathways involved in bitter taste perception.
Data Presentation: A Side-by-Side Comparison
While extensive quantitative data providing specific bitterness units (e.g., International Bitterness Units - IBUs) or precise sensory panel scores for this compound versus Isocohumulone is limited in publicly available research, sensory panel studies have established a relative bitterness. The following table summarizes the key comparative findings.
| Feature | This compound | Isocohumulone | Reference |
| Relative Bitterness | Approximately equal in bitterness to iso-α-acids (which includes isocohumulone). | Standard bitter compound derived from hops. | [1] |
| Bitterness Quality | Often described as a "smoother" or "cleaner" bitterness compared to isocohumulone. | Can sometimes be perceived as having a "harsher" bitterness. | |
| Chemical Stability | More stable to light and oxidation. | Less stable, can degrade and contribute to off-flavors. |
Experimental Protocols
Sensory Panel Analysis for Bitterness Evaluation
Sensory panels are a critical tool for quantifying the perceived bitterness of substances. The following protocol outlines a typical methodology for comparing the bitterness of this compound and Isocohumulone.
Objective: To determine the perceived bitterness intensity of this compound and Isocohumulone in a controlled solution.
Panelists: A panel of 8-12 trained sensory assessors with demonstrated ability to consistently rate bitterness intensity.
Materials:
-
Purified this compound and Isocohumulone.
-
Deionized, flavor-free water or a neutral beer base.
-
A series of concentrations for each compound, typically ranging from below the expected bitterness threshold to a level of distinct but not overwhelming bitterness.
-
Standardized tasting vessels.
-
Unsalted crackers and room temperature water for palate cleansing.
Procedure:
-
Sample Preparation: Prepare solutions of this compound and Isocohumulone at various concentrations. Samples should be coded to be presented to panelists in a blind and randomized order.
-
Panelist Training: Prior to the evaluation, panelists are trained with reference standards for bitterness (e.g., quinine sulfate solutions) to calibrate their intensity ratings on a standardized scale (e.g., a 15-point scale where 0 = no bitterness and 15 = extremely bitter).
-
Tasting Protocol:
-
Panelists rinse their mouths with water.
-
A specific volume of the first sample is taken into the mouth, held for a set time (e.g., 10 seconds), and then expectorated or swallowed.
-
The perceived bitterness intensity is rated at specific time points (e.g., immediately, 30 seconds, 60 seconds) to capture the temporal profile of the bitterness.
-
Panelists cleanse their palate with water and unsalted crackers for a predetermined time between samples.
-
-
Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed to determine the mean bitterness intensity for each compound at each concentration.
In Vitro Bitter Taste Receptor Activation Assay
Cell-based assays are used to quantify the activation of specific bitter taste receptors by different compounds.
Objective: To determine the half-maximal effective concentration (EC50) of this compound and Isocohumulone for the bitter taste receptors TAS2R1, TAS2R14, and TAS2R40.
Materials:
-
HEK293T cells (or a similar cell line) stably expressing one of the target bitter taste receptors (TAS2R1, TAS2R14, or TAS2R40) and a G-protein chimera (e.g., Gα16gust45).
-
Purified this compound and Isocohumulone.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer.
-
A fluorescent plate reader.
Procedure:
-
Cell Culture and Plating: The engineered cells are cultured and plated into a 96-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.
-
Compound Preparation: A dilution series of this compound and Isocohumulone is prepared.
-
Receptor Activation and Measurement: The fluorescent plate reader measures the baseline fluorescence of the cells. The different concentrations of the test compounds are then added to the wells. An increase in intracellular calcium upon receptor activation leads to an increase in fluorescence, which is measured by the plate reader.
-
Data Analysis: The change in fluorescence is plotted against the compound concentration. A dose-response curve is generated, and the EC50 value (the concentration at which 50% of the maximal response is observed) is calculated.
Mandatory Visualization
Bitter Taste Signaling Pathway
The perception of bitterness by compounds like this compound and Isocohumulone is initiated by their interaction with specific G-protein coupled receptors (GPCRs) on the surface of taste receptor cells. This interaction triggers an intracellular signaling cascade mediated by the G-protein gustducin.
Caption: Bitter taste signaling cascade initiated by hop compounds.
Experimental Workflow for Comparative Bitterness Analysis
The following diagram illustrates a typical workflow for a comprehensive comparative study of the bitterness of this compound and Isocohumulone.
Caption: Workflow for comparing the bitterness of hop compounds.
References
A Comparative Analysis of the Anti-inflammatory Activity of Hexahydroisocohumulone and Other Hop Acids
For Researchers, Scientists, and Drug Development Professionals
The anti-inflammatory properties of compounds derived from the hop plant (Humulus lupulus) have garnered significant interest in the scientific community. These compounds, collectively known as hop acids, are broadly classified into alpha-acids (e.g., humulone), beta-acids (e.g., lupulone), and their isomerized and reduced derivatives. Among these, Hexahydroisocohumulone (HHIC), a reduced iso-alpha-acid, is of particular interest due to its potential for potent and selective anti-inflammatory activity. This guide provides an objective comparison of the anti-inflammatory performance of HHIC and other key hop acids, supported by available experimental data.
Quantitative Data on Anti-inflammatory Activity
The following tables summarize the available quantitative data on the inhibitory activities of various hop acids against key inflammatory mediators. It is important to note that the data are compiled from different studies and experimental conditions may vary, which can influence the absolute values.
Table 1: Inhibition of Cyclooxygenase (COX) Enzymes
| Compound/Extract | COX-1 IC50 (µg/mL) | COX-2 IC50 (µg/mL) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Rho Iso-alpha-acids (RIAA) | >289[1][2] | 1.3[1][2] | >222 |
| Hop Extract (CO2) | No inhibition | 20.4 | Selective for COX-2 |
| Alpha-acids (AA) & Beta-acids (BA) | - | Potent Inhibition | COX-2 Selective |
| Iso-alpha-acids (IAA) | - | Potent Inhibition | COX-2 Selective |
| Tetrahydro-iso-alpha-acids (THIAA) | - | Potent Inhibition | COX-2 Selective |
| Hexahydro-iso-alpha-acids (HHIAA) | - | Potent Inhibition | COX-2 Selective |
Note: Specific IC50 values for alpha-acids, beta-acids, iso-alpha-acids, THIAA, and HHIAA in purified COX enzyme assays are not consistently available in the reviewed literature, but their potent and selective inhibition of COX-2 has been demonstrated in cellular assays.
Table 2: Inhibition of Pro-inflammatory Mediators
| Compound | Assay | IC50 |
| Humulone | Radical Scavenging | ~2-3 x 10⁻⁵ M |
| Lupulone | Radical Scavenging | ~2-3 x 10⁻⁵ M |
| Xanthohumol | Nitric Oxide (NO) Production (LPS-stimulated RAW 264.7 cells) | 8.3 µM |
| Isoxanthohumol | Nitric Oxide (NO) Production (LPS-stimulated RAW 264.7 cells) | 21.9 µM |
Experimental Protocols
The following provides a generalized methodology for a key in vitro assay used to assess the anti-inflammatory activity of hop acids.
Inhibition of Lipopolysaccharide (LPS)-Induced Prostaglandin E2 (PGE2) Production in RAW 264.7 Macrophages
This assay is a standard method to screen for anti-inflammatory agents that target the cyclooxygenase pathway.
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 24-well plates at a density of 2.5 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, humulone, lupulone) or vehicle control (e.g., DMSO). Cells are pre-incubated with the compounds for 1 hour.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: The plates are incubated for 24 hours.
-
PGE2 Measurement: The cell culture supernatant is collected, and the concentration of PGE2 is determined using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The concentration of each compound that inhibits PGE2 production by 50% (IC50) is calculated from the dose-response curves.
Signaling Pathways in Inflammation
The anti-inflammatory effects of hop acids are primarily mediated through the modulation of key signaling pathways involved in the inflammatory response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like TNF-α or LPS, a cascade of events leads to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation, releasing the NF-κB dimer (p50/p65). The active NF-κB then translocates to the nucleus, where it binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme COX-2. Hop acids have been shown to inhibit the activation of NF-κB.
Caption: The NF-κB signaling pathway and the inhibitory action of hop acids.
Cyclooxygenase (COX) Pathway
The COX pathway is another critical target for anti-inflammatory drugs. The enzyme cyclooxygenase exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in housekeeping functions. In contrast, COX-2 is induced by pro-inflammatory stimuli and is primarily responsible for the production of prostaglandins (like PGE2) that mediate inflammation, pain, and fever. Many hop acids, including reduced iso-alpha-acids, have demonstrated selective inhibition of COX-2, which is a desirable characteristic for an anti-inflammatory agent as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors (NSAIDs).
Caption: The Cyclooxygenase (COX) pathway and selective inhibition by hop acids.
Discussion and Conclusion
The available evidence strongly suggests that hop acids, as a class, possess significant anti-inflammatory properties. Their mechanism of action appears to be multifactorial, involving the inhibition of key inflammatory pathways such as NF-κB and the selective inhibition of the COX-2 enzyme.
While direct comparative data for this compound against other hop acids under identical experimental conditions is limited in the current literature, the data for related reduced iso-alpha-acids like RIAA and the general classification of HHIAA as a potent and selective COX-2 inhibitor indicate its strong potential as an anti-inflammatory agent. The high COX-2 selectivity observed for RIAA is particularly noteworthy, suggesting a favorable safety profile with a reduced risk of gastrointestinal side effects compared to traditional NSAIDs.[1][2]
Humulone and lupulone also demonstrate anti-inflammatory potential, as evidenced by their radical scavenging activities. However, the focus of much of the recent research has been on the isomerized and reduced forms of alpha-acids due to their enhanced stability and potency.
For researchers and drug development professionals, this compound and other reduced iso-alpha-acids represent a promising class of compounds for the development of novel anti-inflammatory therapies. Further head-to-head comparative studies employing standardized assays are warranted to fully elucidate the relative potencies and therapeutic potential of these fascinating natural products.
References
A Comparative Guide to Inter-Laboratory Cross-Validation of Hexahydroisocohumulone Analysis
This guide provides a comprehensive framework for the cross-validation of Hexahydroisocohumulone (HHIC) analysis between different laboratories. Ensuring analytical methods produce consistent and reproducible results across various sites is critical for researchers, scientists, and drug development professionals. This document outlines a typical experimental protocol for HHIC quantification using High-Performance Liquid Chromatography (HPLC) with UV detection and presents a model comparison of validation data to illustrate expected performance parameters.
The methods and data presented are based on established analytical principles for hop-derived compounds, including iso-alpha-acids and their derivatives.[1][2][3] While direct inter-laboratory comparison data for HHIC is not always publicly detailed, this guide serves as a practical blueprint for conducting and evaluating such studies. The use of a certified international calibration standard, such as ICS-H2 for hexahydroiso-α-acids, is crucial for achieving comparable results between laboratories.[4]
Experimental Protocols
A robust analytical method is the foundation of any successful cross-validation. The following protocol outlines a standard HPLC-UV method for the quantification of this compound.
1. Sample Preparation:
-
Standard Preparation: A primary stock solution of this compound is prepared by accurately weighing a certified reference standard and dissolving it in HPLC-grade methanol. A series of calibration standards are then prepared by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Extraction: For samples such as beer or other matrices, a liquid-liquid or solid-phase extraction is typically employed to isolate the analyte and remove interfering substances. The final extract is reconstituted in the mobile phase.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector is used.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly employed for the separation of hop acids.[5]
-
Mobile Phase: An isocratic or gradient mobile phase is used. A typical mobile phase consists of a mixture of methanol and water, acidified with formic or phosphoric acid to a pH of around 2.6 to ensure good peak shape.[2][5] An example mobile phase is 85:15 (v/v) methanol/water with 0.1% formic acid.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: The column is maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.
-
Detection: UV detection is performed at a wavelength of 280 nm, where this compound exhibits strong absorbance.
-
Injection Volume: A consistent injection volume, typically 10-20 µL, is used for all standards and samples.
Data Presentation: A Model Inter-Laboratory Comparison
The following table summarizes hypothetical but realistic quantitative data from a cross-validation study between two laboratories. These values are representative of what would be expected from a well-validated HPLC method.
| Validation Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | 0.9995 | 0.9992 | r² ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 1 - 100 | Defined by linearity |
| Precision (Repeatability, %RSD) | 1.2% | 1.5% | ≤ 2% |
| Precision (Intermediate Precision, %RSD) | 1.8% | 2.1% | ≤ 3% |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.9% - 102.0% | 95% - 105% |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.4 | Reportable |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 | 1.2 | Reportable |
Data is hypothetical and for illustrative purposes.
Visualizing the Workflow and Logical Relationships
Diagrams created using Graphviz provide a clear visual representation of the experimental workflows and logical structures inherent in a cross-validation study.
Caption: Workflow for an inter-laboratory cross-validation study.
Caption: Hierarchy of calibration standards for analytical testing.
References
- 1. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 2. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 3. Determination of α- and β-acids in hops by liquid chromatography or electromigration techniques: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brewingscience.de [brewingscience.de]
- 5. Quantification of α-Acids in Fresh Hops by Reverse-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Hexahydroisocohumulone: An In-depth Efficacy Comparison of a Hop-Derived Compound
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of the in vivo and in vitro efficacy of Hexahydroisocohumulone. Extensive literature searches indicate a notable lack of direct studies on this compound itself. Therefore, this document focuses on the known efficacy of closely related hop-derived compounds, namely iso-alpha-acids (IAAs) and tetrahydro-iso-alpha-acids (THIAAs), to provide a contextual understanding of the potential biological activities of this compound.
Summary of Key Findings
In Vitro Efficacy of Related Hop Compounds
In vitro studies have been crucial in elucidating the mechanisms behind the anti-inflammatory effects of hop derivatives. These studies often utilize cell lines to investigate the impact of these compounds on inflammatory markers and signaling pathways.
| Compound/Extract | Assay | Cell Line | Key Findings | IC50 Value | Reference |
| Hop Extracts (general) | Prostaglandin E2 (PGE2) Inhibition | RAW 264.7 macrophages | Inhibition of PGE2 production, indicating COX-2 selectivity. | Not specified | [1] |
| Rho Iso-alpha-acids | GSK-3/NF-κB Pathway Inhibition | Not specified | Reduced inflammatory markers associated with bone and cartilage degradation. | Not specified | [2] |
| Tetrahydro-iso-alpha acids (THIAA) | Estrogen Receptor Alpha (ERα) Activity | MCF-7 breast cancer cells | Antagonized ERα activity, suggesting potential anticancer effects. | Not specified | [4] |
| Hop Bitter Acids | NF-κB, PPARα, PPARγ | Not specified | Blocked inflammation independent of GRalpha, PPARalpha, or PPARgamma. | Not specified | [2] |
In Vivo Efficacy of Related Hop Compounds
In vivo studies, primarily in animal models, have provided evidence for the systemic anti-inflammatory and metabolic benefits of hop-derived compounds.
| Compound/Extract | Animal Model | Condition | Key Findings | Dosage | Reference |
| Iso-alpha-acids (IAAs) | Mice | Non-alcoholic fatty liver disease (NAFLD) | Reduced hepatocellular steatosis, inflammation, and fibrosis. | Not specified | [5] |
| Tetrahydro-iso-alpha acids (THIAA) | Mouse model of RA | Rheumatoid Arthritis | Reduced bone and cartilage degradation. | Not specified | [1] |
Experimental Protocols
Detailed experimental protocols for the studies cited above are extensive and proprietary to the original research. However, a general overview of the methodologies employed is provided below.
In Vitro Anti-Inflammatory Assay (General Protocol)
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Induction of Inflammation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the expression of pro-inflammatory mediators like COX-2 and the production of prostaglandins (e.g., PGE2).
-
Treatment: Cells are treated with varying concentrations of the hop-derived compound being tested.
-
Measurement of Inflammatory Markers: The levels of inflammatory markers (e.g., PGE2, nitric oxide) in the cell culture supernatant are quantified using methods like ELISA.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compound.
In Vivo Anti-Inflammatory Model (General Protocol)
-
Animal Model: A suitable animal model for the disease being studied is selected (e.g., collagen-induced arthritis in mice for rheumatoid arthritis).
-
Induction of Disease: The disease is induced in the animals according to established protocols.
-
Treatment: Animals are administered the hop-derived compound, typically orally or via injection, at various doses. A control group receives a placebo.
-
Assessment of Disease Progression: Disease progression is monitored using relevant clinical and pathological markers (e.g., paw swelling, joint damage scoring).
-
Histological and Molecular Analysis: At the end of the study, tissues are collected for histological examination and analysis of inflammatory gene and protein expression.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of hop-derived compounds are believed to be mediated through the modulation of key signaling pathways. The diagrams below illustrate the general mechanisms of NF-κB and PPAR signaling, which are putative targets of compounds like this compound.
Caption: Putative inhibition of the NF-κB signaling pathway by hop-derived compounds.
Caption: Putative activation of the PPAR signaling pathway by hop-derived compounds.
Conclusion
While direct experimental data on this compound is currently lacking, the available evidence from structurally similar hop-derived compounds suggests a strong potential for anti-inflammatory and other beneficial biological activities. The primary mechanisms of action are likely to involve the modulation of key inflammatory signaling pathways such as NF-κB and PPAR. Further in vitro and in vivo studies are warranted to elucidate the specific efficacy and mechanisms of this compound. This would provide valuable data for its potential development as a therapeutic agent. Researchers are encouraged to investigate this compound to fill the existing knowledge gap.
References
- 1. mdpi.com [mdpi.com]
- 2. Hops: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 3. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydro-iso-alpha Acids Antagonize Estrogen Receptor Alpha Activity in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Cis- and Trans-Hexahydroisocohumulone Bioactivity: An Overview
A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the distinct biological activities of cis- and trans-isomers of Hexahydroisocohumulone. Despite the general interest in the pharmacological potential of hop-derived compounds, direct comparative studies and even individual bioactivity data for these specific isomers are not currently available.
This compound, a reduced derivative of the iso-alpha-acids found in hops, exists as cis- and trans-isomers. Isomerism can play a critical role in the biological efficacy of a compound, as the three-dimensional arrangement of atoms can significantly influence its interaction with biological targets such as enzymes and receptors. However, dedicated research to elucidate and compare the bioactivities of cis- and trans-Hexahydroisocohumulone appears to be a nascent or as yet unpublished field of study.
While research into related hop compounds like xanthohumol and other iso-alpha-acids has demonstrated a range of biological effects, including anti-inflammatory, antioxidant, and anticancer activities, it is not scientifically sound to extrapolate these findings to the specific isomers of this compound without direct experimental evidence. The subtle structural differences between the cis and trans configurations can lead to substantial variations in their pharmacokinetic and pharmacodynamic properties.
The absence of quantitative data precludes the creation of comparative tables and the detailing of specific experimental protocols. Furthermore, without an understanding of their biological targets and mechanisms of action, the generation of signaling pathway diagrams would be purely speculative.
This guide highlights a critical knowledge gap in the scientific community's understanding of these specific hop-derived compounds. Future research is necessary to isolate and characterize the individual cis- and trans-isomers of this compound and to subsequently investigate their respective bioactivities through in vitro and in vivo studies. Such research would be invaluable for researchers, scientists, and drug development professionals interested in the therapeutic potential of hop chemistry.
Future Directions
To address the current lack of information, the following experimental approaches would be essential:
-
Isolation and Purification: Development of robust chromatographic methods to separate and purify the cis- and trans-isomers of this compound to a high degree of purity.
-
In Vitro Bioactivity Screening: A battery of in vitro assays to assess a wide range of potential biological activities, including but not limited to:
-
Anti-inflammatory assays (e.g., measurement of nitric oxide, prostaglandins, and cytokine production in cell models).
-
Anticancer assays (e.g., cytotoxicity assays against a panel of cancer cell lines, cell cycle analysis, and apoptosis assays).
-
Antioxidant assays (e.g., DPPH, ABTS, and ORAC assays).
-
Enzyme inhibition assays relevant to specific disease pathways.
-
-
Mechanism of Action Studies: Once a significant bioactivity is identified, further studies to elucidate the underlying molecular mechanisms, including the identification of protein targets and signaling pathways.
-
In Vivo Studies: Should in vitro studies show promise, subsequent investigations in animal models to assess efficacy, pharmacokinetics, and safety.
The visualization of a hypothetical experimental workflow for future research is presented below.
Caption: Hypothetical workflow for future research.
Validating Hexahydroisocohumulone Activity: A Comparative Guide to Cell-Based Assays
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the activity of Hexahydroisocohumulone (HHIC), a derivative of hops with known anti-inflammatory and metabolic regulatory properties. This document outlines key cell-based assays, presents comparative data for alternative compounds, and provides detailed experimental protocols to facilitate the assessment of HHIC's therapeutic potential.
This compound has garnered interest for its dual activities as an inhibitor of the pro-inflammatory NF-κB signaling pathway and as an agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of metabolism. Validating these activities through robust cell-based assays is a critical step in the preclinical development of this compound. This guide focuses on two primary assays: an NF-κB reporter assay to quantify anti-inflammatory activity and a PPARγ activation assay to assess its metabolic regulatory potential.
Comparative Data for Key Activities
Table 1: Comparative IC50 Values for NF-κB Inhibition
| Compound | Target | Cell Line | Stimulant | IC50 |
| Reference Inhibitor 1 | IKKβ | HEK293 | TNF-α | 292 nM[1] |
| Reference Inhibitor 2 | NF-κB Pathway | HEK293 | TNF-α | <1 nM[2] |
| Emetine | IκBα Phosphorylation | Jurkat | TNF-α | 0.31 µM[3] |
| Celastrol | IKK | HEK293 | TNF-α | 1,700 nM[2] |
Note: Lower IC50 values indicate greater potency.
Table 2: Comparative EC50 Values for PPARγ Activation
| Compound | Target | Cell Line | EC50 |
| Rosiglitazone | PPARγ | COS-1 | 60 nM |
| Mono-(2-ethylhexyl)-phthalate (MEHP) | Human PPARγ | COS-1 | 6.2 µM[4] |
| Monobenzyl phthalate (MBzP) | Human PPARγ | COS-1 | 75-100 µM[4] |
Note: Lower EC50 values indicate greater potency.
Experimental Protocols
Detailed methodologies for the key cell-based assays are provided below to ensure reproducibility and accurate comparison of results.
NF-κB Reporter Assay
This assay quantifies the inhibition of the NF-κB signaling pathway by measuring the activity of a reporter gene (e.g., luciferase) under the control of NF-κB response elements.
Materials:
-
HEK293 cell line stably expressing an NF-κB-luciferase reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound and reference inhibitors.
-
Tumor Necrosis Factor-alpha (TNF-α) as a stimulant.
-
Luciferase assay reagent.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HEK293 NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or a reference inhibitor for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulation: Induce NF-κB activation by adding TNF-α to a final concentration of 10 ng/mL to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Reporter Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase readings to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.
PPARγ Activation Assay
This assay measures the ability of a compound to activate PPARγ, leading to the expression of a reporter gene.
Materials:
-
Cell line (e.g., HEK293T or a relevant cell line) co-transfected with a PPARγ expression vector and a reporter vector containing a PPAR response element upstream of a luciferase gene.
-
Appropriate cell culture medium.
-
This compound and a reference agonist (e.g., Rosiglitazone).
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect the cells with the PPARγ expression vector and the reporter vector.
-
Cell Seeding: Seed the transfected cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or the reference agonist.
-
Incubation: Incubate the plate for 24-48 hours.
-
Lysis and Reporter Assay: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Plot the luciferase activity against the compound concentration to generate a dose-response curve and calculate the EC50 value.
Visualizing the Mechanisms and Workflows
To further clarify the biological pathways and experimental processes, the following diagrams are provided.
Caption: NF-κB Signaling Pathway and Point of Inhibition by this compound.
Caption: PPARγ Activation Pathway by this compound.
Caption: General Experimental Workflow for Cell-Based Reporter Assays.
References
- 1. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Properties of Hexahydroisocohumulone and Other Prominent Antioxidant Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The search for potent antioxidant compounds is a cornerstone of research in preventing and mitigating diseases associated with oxidative stress. While numerous endogenous and exogenous antioxidants have been extensively studied, emerging compounds continually warrant investigation. This guide provides a comparative analysis of Hexahydroisocohumulone, a lesser-known hop-derived compound, against a panel of well-established antioxidant agents: Vitamin C, Vitamin E, Glutathione, Coenzyme Q10, Resveratrol, and Curcumin.
I. Qualitative and Quantitative Comparison of Antioxidant Activity
This compound: A Qualitative Assessment
This compound is a reduced derivative of cohumulone, a beta-acid found in hops (Humulus lupulus). Beta-acids and their derivatives are known to possess a range of biological activities, including antioxidant properties. The antioxidant potential of these compounds is generally attributed to their chemical structure, which allows them to donate hydrogen atoms to free radicals, thereby neutralizing them.
Studies on hop extracts and various hop-derived compounds have demonstrated antioxidant activity in different assay systems. It has been suggested that the antioxidant capacity of hop beta-acids is influenced by their molecular structure, including the presence and arrangement of hydroxyl and carbonyl groups. The hydrogenation process to form hexahydro-beta-acids may alter this activity, though specific data on this compound remains elusive.
Quantitative Data for Known Antioxidant Compounds
The following tables summarize the antioxidant activities of well-characterized compounds as measured by common in vitro assays: Oxygen Radical Absorbance Capacity (ORAC), 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity (expressed as IC50), and Ferric Reducing Antioxidant Power (FRAP).
Table 1: Oxygen Radical Absorbance Capacity (ORAC) Values
| Compound | ORAC Value (µmol TE/g or µmol TE/µmol) | Reference |
| Vitamin C (Ascorbic Acid) | ~1,019,690 µmol TE/100g (for pure powder) | [1] |
| Vitamin E (α-Tocopherol) | Lower than delta- and gamma-tocotrienols | [2] |
| Resveratrol | Varies significantly depending on the study | |
| Curcumin | Varies depending on the study and extraction method | |
| This compound | Data not available | |
| Glutathione | Data not available in comparable units | |
| Coenzyme Q10 | Data not available in comparable units |
Table 2: DPPH Radical Scavenging Activity (IC50 Values)
| Compound | IC50 Value (µg/mL or µM) | Reference |
| Vitamin C (Ascorbic Acid) | Varies (e.g., lower than n-hexane extract of P. Retrofractum Vahl.) | [3] |
| Curcumin | 11 µg/mL | [4] |
| Resveratrol | Lower than Curcumin in some studies | |
| Coenzyme Q10 | Showed 73% inhibition at 0.05 mg/mL | [5] |
| This compound | Data not available | |
| Vitamin E | Data not available in comparable units | |
| Glutathione | Data not available in comparable units |
Table 3: Ferric Reducing Antioxidant Power (FRAP) Values
| Compound | FRAP Value (µmol Fe(II)/g or mM Fe(II)) | Reference |
| Vitamin C (Ascorbic Acid) | High, often used as a standard | [6][7] |
| Curcumin | 1240 ± 18.54 µM Fe(II)/g | [8] |
| Resveratrol | 15.67-fold increase from 13.42 to 210.26 µmol/L TE with increasing concentration | [9] |
| This compound | Data not available | |
| Vitamin E | Data not available in comparable units | |
| Glutathione | Data not available in comparable units | |
| Coenzyme Q10 | Data not available in comparable units |
II. Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and sample characteristics.
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: This assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (commonly fluorescein) that is damaged by peroxyl radicals generated by a free radical initiator (such as AAPH). The antioxidant capacity is quantified by comparing the area under the fluorescence decay curve of the sample to that of a standard antioxidant, typically Trolox (a water-soluble vitamin E analog).
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent probe (e.g., fluorescein) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a stock solution of the radical generator (e.g., AAPH) in the same buffer.
-
Prepare a series of standard solutions of Trolox in the same buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the sample, standard, or blank (buffer).
-
Add the fluorescent probe solution to all wells.
-
Incubate the plate at 37°C.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately place the microplate in a fluorescence microplate reader.
-
-
Data Analysis:
-
Measure the fluorescence decay kinetically at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for fluorescein).
-
Calculate the area under the curve (AUC) for each sample, standard, and blank.
-
Subtract the AUC of the blank from the AUC of the samples and standards.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
Determine the ORAC value of the sample by interpolating its net AUC on the standard curve. Results are expressed as µmol of Trolox Equivalents (TE) per gram or liter of the sample.
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is accompanied by a color change from deep violet to pale yellow, which is measured spectrophotometrically at approximately 517 nm.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). The concentration is typically around 0.1 mM.
-
Prepare a series of dilutions of the test sample and a standard antioxidant (e.g., ascorbic acid or Trolox).
-
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, add the sample or standard solution.
-
Add the DPPH solution to each well/cuvette.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
A control containing the solvent and DPPH solution is also prepared.
-
-
Data Analysis:
-
Measure the absorbance of the solutions at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Plot the percentage of inhibition against the concentration of the sample/standard to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH. This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured spectrophotometrically at 593 nm.
Experimental Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Prepare a series of standard solutions of a known antioxidant (e.g., FeSO₄ or ascorbic acid).
-
-
Assay Procedure:
-
Add a small volume of the sample or standard to a test tube or microplate well.
-
Add the pre-warmed FRAP reagent and mix.
-
Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
-
Data Analysis:
-
Measure the absorbance of the reaction mixture at 593 nm.
-
Construct a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the FRAP value of the sample by comparing its absorbance to the standard curve. Results are typically expressed as µmol of Fe(II) equivalents per gram or liter of the sample.
-
III. Signaling Pathways and Mechanisms of Action
The antioxidant effects of these compounds are mediated through various cellular signaling pathways. Understanding these mechanisms provides deeper insights into their potential therapeutic applications.
General Antioxidant Mechanisms
Most of the compared antioxidants function as radical scavengers, donating electrons or hydrogen atoms to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). Some also exert their effects by chelating metal ions involved in free radical generation or by upregulating endogenous antioxidant defense systems.
Caption: General mechanism of direct antioxidant action.
Nrf2 Signaling Pathway
Several antioxidants, including Curcumin and Resveratrol, are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.
References
- 1. ultimatetreat.com.au [ultimatetreat.com.au]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. youtube.com [youtube.com]
- 5. 4.2. DPPH Radical Scavenging Assay [bio-protocol.org]
- 6. 2.3.4. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 7. mdpi.com [mdpi.com]
- 8. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medwin Publishers | Advancing In vitro Antioxidant Activity Assessment: A Comprehensive Methodological Review and Improved Approaches for DPPH, FRAP and H2O2 Assays [medwinpublishers.com]
A Comparative Guide to Assessing the Purity of Synthesized Hexahydroisocohumulone Standards
For Researchers, Scientists, and Drug Development Professionals
Hexahydroisocohumulone, a reduced iso-alpha-acid derived from hops, is a molecule of significant interest in brewing science and beyond for its contribution to bitterness and potential biological activities. The synthesis of high-purity this compound standards is crucial for accurate analytical measurements and toxicological studies. This guide provides a comparative overview of the methods used to assess the purity of synthesized this compound, alongside a look at commercially available alternatives.
Synthesis and Purification Overview
The synthesis of this compound typically involves the isomerization and subsequent reduction of alpha-acids extracted from hops. One patented method describes the simultaneous isomerization and reduction of alpha-acids to form tetrahydroisoalpha-acids (THIAA) and hexahydroisoalpha-acids (HHIAA)[1]. Another approach involves a two-step process where alpha-acids are first isomerized to iso-alpha-acids, which are then hydrogenated. The synthesis of related dihydro-iso-alpha-acids has been optimized by adjusting reaction temperature, time, and the amounts of sodium borohydride (NaBH4) and potassium hydroxide (KOH)[2].
Purification of the synthesized product is critical to remove unreacted starting materials, byproducts, and other hop-derived compounds such as beta-acids. A common purification strategy involves pH adjustment to precipitate and remove beta-acids from aqueous solutions of iso-alpha-acids[3][4].
Purity Assessment Methodologies
The purity of synthesized this compound is primarily assessed using chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful tools for this purpose.
Quantitative Data Summary
| Analytical Technique | Principle | Information Provided | Typical Purity Range for Synthesized Standards |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Quantitative purity (% area), presence of impurities. | >95% |
| LC-MS/MS | Separation by HPLC coupled with mass analysis for identification and quantification. | Confirms molecular weight, provides structural information, and quantifies trace impurities. | >98% (with detailed impurity profiling) |
| NMR (¹H, ¹³C) | Analysis of nuclear spin properties in a magnetic field. | Unambiguous structure confirmation, identification of isomers and residual solvents. | Confirms structural integrity and absence of major impurities. |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC)
-
Column: Cogent Bidentate C18™, 4µm, 100Å, 4.6 x 75mm[6].
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol is commonly used for the separation of hop acids[6].
-
Flow Rate: 0.5 mL/min[6].
-
Detection: UV at 275 nm, which is near the maximum absorbance for iso-alpha-acids[7].
-
Sample Preparation: The synthesized standard is dissolved in the mobile phase, filtered, and injected.
2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides a higher level of specificity and sensitivity for purity analysis. A recently developed method for the quantification of 60 hop-derived bitter compounds can be tailored for this compound[[“]].
-
Chromatography: Reverse-phase chromatography with an alkaline methanol/acetonitrile mobile phase[[“]].
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of acidic hop compounds.
-
Data Analysis: Purity is determined by comparing the peak area of this compound to the total ion chromatogram. Impurities are identified by their mass-to-charge ratio and fragmentation patterns.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for structural elucidation and can provide definitive proof of the synthesized compound's identity and purity.
-
Sample Preparation: The purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or Methanol-d₄).
-
Spectra Acquisition: ¹H and ¹³C NMR spectra are acquired.
-
Data Interpretation: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are compared with predicted values or data from reference compounds to confirm the structure and identify any impurities.
Comparison with Commercial Alternatives
Several companies offer reduced iso-alpha-acid preparations for the brewing industry. While a specific standard for pure this compound is not widely advertised, related products can be considered as alternatives or for comparative purposes.
| Product Name | Supplier | Description | Stated Purity/Concentration |
| Reduced Iso Extract 35% | Hopsteiner | A pure, aqueous solution of the potassium salts of rho-iso-alpha acids. | 35% concentration[9]. |
| Hexalone® Advanced Hop Acid | Kalsec | A hop acid product designed for bittering. | Purity information not publicly available. |
| Alpha Bio | Hopsteiner | A natural antibacterial product from CO2 hop extract containing alpha acids. | Alpha Acids: 20 ± 1.0% by HPLC. |
It is important to note that these commercial products are often complex mixtures and not single, high-purity compounds suitable for use as analytical standards without further characterization. Researchers requiring a high-purity standard may need to synthesize and purify this compound in-house or commission a custom synthesis.
Visualizing the Workflow and Comparison
Experimental Workflow for Purity Assessment
Caption: Workflow for the synthesis, purification, and purity assessment of this compound.
Purity Comparison: Synthesized vs. Commercial Standards
Caption: Comparison of synthesized this compound standards with commercial alternatives.
Conclusion
The assessment of purity for synthesized this compound standards requires a multi-technique approach, with HPLC, LC-MS, and NMR providing complementary information to ensure the identity, purity, and structural integrity of the compound. While commercially available reduced iso-alpha-acid products exist for the brewing industry, they are typically not suitable as high-purity analytical standards. Therefore, for rigorous scientific research and drug development applications, in-house synthesis and purification, followed by comprehensive analytical characterization, remains the most reliable approach to obtaining a well-characterized this compound standard.
References
- 1. US5013571A - Methods for making tetrahydroisoalpha and hexahydroisoalpha acids - Google Patents [patents.google.com]
- 2. Chemical Synthesis of Dihydro-iso-alpha-acids [spkx.net.cn]
- 3. EP0020087A1 - Method of purifying iso-alpha-acids derived from hops - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. mtc-usa.com [mtc-usa.com]
- 7. barthhaas.com [barthhaas.com]
- 8. consensus.app [consensus.app]
- 9. shop.hopsteiner.com [shop.hopsteiner.com]
Safety Operating Guide
Proper Disposal of Hexahydroisocohumulone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of Hexahydroisocohumulone, ensuring compliance and minimizing risk.
This compound is classified as a hazardous substance, and as such, requires specific disposal procedures. The primary directive for its disposal is to treat it as hazardous waste.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This substance is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specific Recommendation |
| Hand Protection | Wear protective gloves. |
| Eye/Face Protection | Wear eye and face protection (safety glasses or goggles). |
| Body Protection | Wear protective clothing. |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "this compound and associated contaminated materials."
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Containerization:
-
Use a chemically resistant, leak-proof container with a secure lid.
-
Ensure the container is stored in a well-ventilated area, away from incompatible materials.[1]
3. Waste Collection:
-
Carefully transfer the this compound waste into the designated container.
-
Any materials that have come into contact with this compound, such as gloves, pipette tips, and contaminated labware, should also be placed in the hazardous waste container.
-
After handling, wash hands thoroughly.[1]
4. Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure and accessible only to authorized personnel.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations for hazardous waste disposal. The Safety Data Sheet explicitly states to "Dispose of contents/container to hazardous waste disposal."[1]
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
| Emergency Scenario | Action |
| If Swallowed | Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[1] |
| If on Skin | Take off immediately all contaminated clothing. Rinse skin with water.[1] |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing.[1] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Hexahydroisocohumulone
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Hexahydroisocohumulone in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and causes serious eye irritation. Appropriate personal protective equipment must be worn at all times when handling this substance to minimize exposure and ensure personal safety.
Summary of Required Personal Protective Equipment
| Hazard Type | Required PPE | Recommended Practices |
| Eye Irritation | Safety glasses with side shields or goggles. Face shield if splashing is a risk. | Always wear eye protection when in the laboratory.[1][2] |
| Skin Contact | Chemical-resistant gloves (e.g., nitrile). Lab coat. | Change gloves immediately if contaminated. Wash hands thoroughly after handling. |
| Ingestion | Not applicable (prevented by engineering controls and work practices). | Do not eat, drink, or smoke in laboratory areas.[1] |
| Inhalation | Use in a well-ventilated area. A fume hood is recommended. | Avoid breathing vapors or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the necessary steps from preparation to post-handling cleanup.
Experimental Protocols: Key Safety Methodologies
1. Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[3][4] For procedures that may generate aerosols or vapors, a chemical fume hood is mandatory.
2. Personal Protective Equipment (PPE) Usage:
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles at all times.[1][2]
-
Skin Protection: Wear a lab coat and chemical-resistant gloves. Inspect gloves for any tears or punctures before use. Contaminated clothing should be removed immediately and washed before reuse.[5][6]
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2]
3. Safe Handling Practices:
-
Avoid direct contact with the substance.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a dedicated, clearly labeled, and sealed waste container.
2. Disposal Procedure:
-
Dispose of the waste container through an approved hazardous waste disposal plant.[6][7]
-
Do not allow the product to enter drains or waterways.
-
Follow all local, regional, and national regulations for hazardous waste disposal.[5]
Emergency Procedures
| Incident | First Aid Measures |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[5] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower.[6] |
| Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[5] |
| Inhalation | Move the person to fresh air and keep comfortable for breathing.[5][6] |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., Chemizorb®) and collect it in a suitable container for disposal. Clean the affected area thoroughly. |
For any exposure, show the Safety Data Sheet (SDS) to the attending medical professional.[6]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
